STIGMASTANOL
Description
Propriétés
Formule moléculaire |
C29H52O |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3 |
Clé InChI |
LGJMUZUPVCAVPU-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonymes |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Stigmastanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to stigmastanol (also known as sitostanol). It also visualizes its primary mechanism of action in cholesterol absorption.
Chemical Structure and Identification
This compound is a saturated phytosterol, a class of steroid-like molecules synthesized by plants.[1] Its structure is based on the 5α-stigmastane skeleton, which is a tetracyclic hydrocarbon. The defining features of this compound are a hydroxyl (-OH) group at the 3β position and a saturated steroid nucleus.[1][2] This contrasts with its unsaturated precursor, β-sitosterol, which has a double bond between carbons 5 and 6.[3]
-
IUPAC Name: (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
-
Systematic IUPAC Name: 5α-Stigmastan-3β-ol[3]
-
CAS Number: 83-45-4[3]
-
Synonyms: Sitostanol, β-Sitostanol, Dihydro-β-sitosterol, 5α-Stigmastan-3β-ol, 24α-Ethylcholestanol[3]
The stereochemistry of this compound is crucial for its biological activity. The β-orientation of the hydroxyl group at C-3 and the saturated A/B ring fusion (5α) are key characteristics.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are essential for its isolation, characterization, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O | [1][4] |
| Molar Mass | 416.72 - 416.734 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 136-137 °C | [1] |
| Boiling Point | 139.4 to 139.8 °C (at standard pressure) | [1][3] |
| Predicted Density | 0.948 ± 0.06 g/cm³ | [1] |
| Optical Rotation | [α]²⁰D +24.8 (in CHCl₃) | [1] |
| Solubility | Insoluble in water and ethanol (< 1 mg/mL) | [1] |
Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound.
Table 2: Spectroscopic Data Parameters for this compound Analysis
| Technique | Key Parameters and Observations | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization (e.g., silylation). Analysis is often performed in full scan mode (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity. | [1][5] |
| High-Performance Liquid Chromatography (HPLC) | Commonly uses a C8 or C18 column with a mobile phase like methanol:water (95:5 v/v). Detection is often by Evaporative Light Scattering (ELSD) as this compound lacks a strong chromophore. | [6][7] |
Synthesis and Experimental Protocols
This compound is primarily produced through the catalytic hydrogenation of naturally occurring phytosterols, such as stigmasterol or β-sitosterol.[1][3]
Caption: Synthetic routes to this compound from common plant sterols.
This protocol describes a general method for the complete saturation of stigmasterol to yield this compound.
Objective: To prepare this compound by hydrogenating both the Δ⁵ and Δ²² double bonds of stigmasterol.
Materials:
-
Stigmasterol
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Organic solvent (e.g., isopropanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve a known quantity of stigmasterol in an appropriate organic solvent (e.g., isopropanol) in the reaction vessel. A solvent-to-stigmasterol molar ratio of 60-80:1 can be effective.[8]
-
Catalyst Addition: Add the Pd/C catalyst to the solution. A typical catalyst loading is around 0.1% by weight relative to the stigmasterol.[8]
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (the reaction can proceed under normal or low pressure) and begin stirring.[8]
-
Reaction Monitoring: Maintain the reaction at a suitable temperature (e.g., 82°C) for several hours (e.g., 8 hours).[8] The reaction progress can be monitored by taking small aliquots and analyzing them using HPLC or TLC to check for the disappearance of the starting material.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is this compound.
-
Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent (e.g., acetone) to yield a white, crystalline solid.
This protocol outlines a method for the quantification of this compound in a sample matrix.
Objective: To separate and quantify this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: Methanol:Water (95:5 v/v)[7]
-
This compound standard
-
Internal Standard (e.g., Cholesterol)[7]
-
Methanol (for extraction and sample preparation)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: Extract the sample containing this compound using methanol. Spike the extract with a known amount of the internal standard. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
ELSD Conditions: Optimize the detector parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's instructions to achieve a stable baseline and good signal-to-noise ratio.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration in the samples using the calibration curve and the response ratio to the internal standard.
Biochemical Signaling and Mechanism of Action
This compound is recognized for its ability to lower plasma cholesterol levels.[2] Its primary mechanism of action is the inhibition of intestinal cholesterol absorption.[3] Animal studies also suggest it may inhibit the biosynthesis of cholesterol in the liver.[3]
The structural similarity of this compound to cholesterol allows it to compete with cholesterol for incorporation into micelles in the intestinal lumen. More importantly, it interferes with the uptake of cholesterol into enterocytes. This process is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border of the small intestine.[9][10]
Caption: Inhibition of cholesterol absorption by this compound.
By interfering with the function of the NPC1L1 transporter, this compound effectively reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream.[9][11] This leads to a decrease in the delivery of cholesterol to the liver, which in turn can upregulate LDL receptors and enhance the clearance of cholesterol from the blood.[9]
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 83-45-4 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1260243C - Method for preparing sitostamol - Google Patents [patents.google.com]
- 9. droracle.ai [droracle.ai]
- 10. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
A Technical Guide to the Natural Sources and Abundance of Stigmastanol in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stigmastanol, a phytostanol found in various plant sources. It details its natural occurrence, abundance, biosynthesis, and the experimental protocols utilized for its extraction and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Introduction to this compound
This compound, also known as sitostanol, is a saturated phytosterol found naturally in a variety of plants.[1] Structurally similar to cholesterol, it belongs to a class of compounds that includes plant sterols and stanols.[2][3] Unlike its unsaturated counterpart, stigmasterol, this compound lacks double bonds in its sterol ring structure.[3] This structural difference plays a crucial role in its biological activity, particularly its ability to inhibit the absorption of dietary cholesterol.[1] this compound is commercially produced by the hydrogenation of phytosterols, primarily from vegetable oils or tall oil, a byproduct of wood pulp manufacturing.[2] The most common phytosterols in the human diet are β-sitosterol, campesterol, and stigmasterol.[3] this compound and campestanol, the saturated counterparts of β-sitosterol and campesterol, respectively, constitute about 5% of dietary phytosterols.[3]
Natural Sources and Abundance of this compound and Related Phytosterols
This compound is present in a wide array of plant-based foods, though often in lower concentrations compared to its unsaturated precursors like β-sitosterol and stigmasterol. The primary dietary sources of phytosterols are unrefined plant oils, nuts, seeds, whole grains, and legumes.[4] The abundance of these compounds can vary significantly based on the plant species, growing conditions, and processing methods.[5]
Abundance in Vegetable Oils
Vegetable oils are among the richest sources of phytosterols. Corn oil, rice bran oil, and rapeseed oil generally exhibit higher total phytosterol content.[5] While β-sitosterol is typically the most abundant phytosterol, this compound is also present, often as a minor component.
Table 1: Abundance of this compound and Other Major Phytosterols in Selected Vegetable Oils (mg/100g)
| Vegetable Oil | This compound | Stigmasterol | β-Sitosterol | Campesterol | Total Phytosterols | Reference |
| Corn Oil | 13.0 | 298.2 | 2642.3 | 640.7 | 4814 (µg/g) | |
| Soybean Oil | - | 57.38 | 163.51 | 55.42 | ~300 | |
| Rapeseed Oil | - | 80.0 | 467.5 | 268.0 | 893.84 | [5] |
| Rice Bran Oil | - | - | - | - | 1891.82 | [5] |
| Sunflower Oil | - | 27.8 | 198.5 | 26.0 | 287.2 (mg/100g) | [6] |
| Safflower Oil | - | 13.6-25.4 | 84.2-132.0 | 19.3-34.4 | - | [7] |
| Coconut Oil | - | 7.45-13.65 | 16.79-33.76 | 2.99-6.28 | 27.23 (mg/100g) | [7] |
| Linseed Oil | - | - | 110.94-201.29 | - | - | [7] |
| Evening Primrose Oil | - | 4.32 | 518.34-560.46 | 53.14 | 616.97 (mg/100g) | [7] |
Note: Data is presented as reported in the source. A dash (-) indicates that the value was not reported in the cited study. Conversion from µg/g to mg/100g is 1:100.
Abundance in Nuts and Seeds
Nuts and seeds are also significant sources of phytosterols. Sesame seeds and wheat germ have been reported to have the highest total phytosterol content.[8]
Table 2: Abundance of this compound and Other Major Phytosterols in Selected Nuts and Seeds (mg/100g)
| Nut/Seed | This compound | Stigmasterol | β-Sitosterol | Campesterol | Total Phytosterols | Reference |
| Pistachios | - | <1.1 | 25.48 | 0.57-3.0 | 27.19 (per 100g oil) | [9] |
| Peanuts | - | 0.92 | - | - | - | [9] |
| Almonds | - | <1.1 | - | <0.6 | - | [9] |
| Hazelnuts | - | <1.1 | - | <0.6 | - | [9] |
| Brazil Nuts | - | - | >7.17 | - | 7.17 (per 100g oil) | [9] |
| Sunflower Seeds | - | - | - | - | 246.2 | [10] |
| Fennel Seeds | - | 5.76 | - | - | - | [10] |
| Black Walnuts | Present | - | - | - | - | [11] |
Note: Data is presented as reported in the source. A dash (-) indicates that the value was not reported in the cited study.
Biosynthesis of this compound in Plants
This compound is biosynthetically derived from other phytosterols, primarily β-sitosterol and stigmasterol. The general plant sterol biosynthetic pathway begins with the mevalonic acid (MVA) pathway, which produces squalene.[12] Squalene is then cyclized to cycloartenol, a key intermediate in the synthesis of various plant sterols.[12]
The formation of this compound occurs through the saturation of the double bond in the sterol nucleus of its precursors. Stigmasterol is synthesized from β-sitosterol by the action of the C22-desaturase enzyme, which introduces a double bond at the C22 position.[12][13][14] this compound is subsequently formed by the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1]
Experimental Protocols
The extraction and quantification of this compound and other phytosterols from plant matrices involve several key steps, from sample preparation to final analysis.
Extraction
Conventional methods for extracting phytosterols include Soxhlet extraction and maceration.[15] A typical workflow begins with the drying and pulverization of the plant material to increase the surface area for solvent interaction.
Soxhlet Extraction Protocol:
-
A known weight of the dried, powdered plant material is placed in a thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., n-hexane, methanol, or ethyl acetate) is heated in a distillation flask.[16][17]
-
The solvent vapor travels up a distillation arm and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds.
-
Once the solvent level in the chamber reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds with it.
-
This cycle is repeated for several hours to ensure complete extraction.[16]
-
The solvent is then evaporated under reduced pressure to yield the crude extract.[16]
Saponification
Phytosterols in plants can exist in free form or as esters with fatty acids or glycosides.[5] Saponification is a crucial step to hydrolyze these esters and release the free sterols, which simplifies subsequent analysis.
Alkaline Saponification Protocol:
-
The crude lipid extract is dissolved in an ethanolic potassium hydroxide (KOH) solution.
-
The mixture is refluxed for a specified period (e.g., 1-3 hours) to hydrolyze the esters.[16]
-
After cooling, the unsaponifiable matter, which contains the phytosterols, is extracted from the aqueous-alcoholic solution using a non-polar solvent like n-hexane or petroleum ether in a separatory funnel.
-
The organic layer is washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the concentrated phytosterol fraction.
Purification and Quantification
The purified phytosterol fraction is typically analyzed using chromatographic techniques.
Thin-Layer Chromatography (TLC): TLC is often used for the preliminary separation and identification of phytosterols from the unsaponifiable fraction.[18] The extract is spotted on a silica gel plate, which is then developed in a suitable solvent system. The separated compounds can be visualized using specific spray reagents.
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common method for the quantification of individual phytosterols.[19]
-
Derivatization: Due to their low volatility, sterols are often derivatized to form more volatile compounds, such as trimethylsilyl (TMS) ethers.[8] This is achieved by reacting the sterol fraction with a silylating agent.
-
Injection and Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Detection and Quantification: The separated compounds are detected by FID or MS. Quantification is performed by comparing the peak areas of the analytes to those of known standards, often with the use of an internal standard like cholesterol.[20]
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) can also be used for the analysis of phytosterols.[20][21] This method is particularly useful for detecting compounds like this compound that lack a strong UV chromophore.[21]
Conclusion
This compound is a naturally occurring phytostanol with recognized health benefits. While it is less abundant in nature than its unsaturated counterparts, it is found in a variety of plant-based foods, particularly in vegetable oils, nuts, and seeds. The accurate quantification of this compound in these complex matrices requires robust experimental protocols involving efficient extraction, saponification to release free sterols, and sensitive chromatographic analysis. This guide provides a foundational understanding of the sources, abundance, and analytical methodologies for this compound, offering a valuable resource for further research and development in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Phytosterol - Wikipedia [en.wikipedia.org]
- 4. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. Collection - Phytosterol Composition of Nuts and Seeds Commonly Consumed in the United States - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 17. Isolation of stigmasterol and beta-sitosterol from methanolic extract of root bark of Calotropis gigantea (Linn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
The Role of Stigmastanol in Plant Cell Membrane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmastanol, a fully saturated phytostanol, is a key, albeit often minor, constituent of the intricate sterol landscape within plant cell membranes. While less abundant than its unsaturated counterparts such as β-sitosterol and stigmasterol, the unique structural properties of this compound confer distinct and vital roles in the modulation of membrane biophysics. This technical guide provides a comprehensive examination of this compound's function in plant cell membrane structure, offering a deep dive into its impact on membrane fluidity, order, and the formation of specialized microdomains. We present a comparative analysis with other major phytosterols, detail established experimental methodologies for their study, and provide visual representations of relevant biological pathways and workflows to facilitate further research and application in drug development.
Introduction: this compound in the Context of Plant Sterols
Plant cell membranes are complex assemblies of lipids and proteins, with sterols playing a critical role in maintaining their structural integrity and functionality.[1] Unlike animal cells, which predominantly contain cholesterol, plant membranes feature a diverse array of phytosterols, with β-sitosterol, stigmasterol, and campesterol being the most prevalent.[1]
This compound, also known as sitostanol, is the 5α-saturated derivative of β-sitosterol, characterized by the absence of double bonds in its tetracyclic ring system and side chain. This complete saturation imparts a more planar and rigid structure compared to unsaturated sterols, which is fundamental to its distinct effects on the lipid bilayer.
Core Biological Functions of this compound in Plant Membranes
The primary functions of this compound in plant cell membranes revolve around its ability to modulate the physical properties of the lipid bilayer. Its rigid structure allows for tight packing with the acyl chains of phospholipids, leading to a significant ordering effect.
Regulation of Membrane Fluidity and Order
This compound is a potent modulator of membrane fluidity. In model phospholipid membranes, it has been demonstrated to be largely embedded within the hydrocarbon core of the bilayer, where it restricts the motion of fatty acyl chains.[2] This "condensing" or "ordering" effect is more pronounced than that of unsaturated sterols like stigmasterol, which possesses a double bond in its side chain that introduces a kink, thereby reducing its packing efficiency.[3]
This ordering effect is crucial for plants to adapt to environmental stressors, particularly temperature fluctuations. By increasing membrane order, this compound helps to decrease membrane permeability and maintain its integrity under conditions of high temperature.
Influence on Lipid Rafts and Membrane Microdomains
This compound is thought to play a significant role in the formation and stability of lipid rafts—specialized membrane microdomains enriched in sterols and sphingolipids. These domains function as platforms for various cellular processes, including signal transduction and protein trafficking.
The planar structure of this compound promotes the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts. In contrast, the less planar structure of stigmasterol is less effective at inducing this phase. While sitosterol and campesterol also contribute to membrane order, the complete saturation of this compound makes it a particularly strong stabilizer of these ordered domains.[4]
Quantitative Data on Sterol Effects on Membrane Properties
The following table summarizes comparative data on the effects of different sterols on key biophysical properties of model membranes. These values are derived from various experimental studies and provide a quantitative basis for understanding the distinct roles of each sterol.
| Sterol | Effect on Membrane Order Parameter (from ²H-NMR) | Influence on Membrane Fluidity (from Fluorescence Anisotropy) | Impact on Bilayer Thickness (from SAXS) |
| This compound | High ordering effect | Decreases fluidity (increases anisotropy) | Increases thickness |
| β-Sitosterol | Moderate ordering effect | Decreases fluidity (increases anisotropy) | Increases thickness |
| Stigmasterol | Low ordering effect | Minimal effect or slight increase in fluidity | Minimal effect or slight decrease in thickness |
| Campesterol | High ordering effect (comparable to cholesterol) | Decreases fluidity (increases anisotropy) | Increases thickness |
Signaling Pathways and Regulatory Roles
While direct signaling pathways initiated by this compound in plants have not been elucidated, its influence on membrane properties indirectly affects signaling events. By modulating the lipid environment of membrane-bound receptors and enzymes, this compound can influence their activity.
Phytosterols, in general, are implicated in plant responses to abiotic and biotic stress.[5] The regulation of sterol composition, including the conversion of sitosterol to other sterols, is a key aspect of these stress responses. The diagram below illustrates a generalized pathway for phytosterol involvement in abiotic stress signaling.
Caption: Generalized phytosterol signaling pathway in response to abiotic stress.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in plant cell membranes.
Protocol for Lipid Extraction and Sterol Analysis from Plant Plasma Membrane
This protocol describes the extraction of total lipids from plant plasma membranes and the subsequent analysis of the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Isolated plant plasma membrane vesicles
-
Chloroform, Methanol, 0.9% NaCl
-
Internal standard (e.g., epicoprostanol)
-
Hexane, Toluene
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction (Modified Bligh-Dyer):
-
To a known amount of plasma membrane protein (e.g., 1 mg) in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
-
Saponification:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Add 2 mL of 6% (w/v) KOH in methanol.
-
Incubate at 90°C for 1 hour to hydrolyze sterol esters.
-
Cool to room temperature and add 1 mL of water.
-
-
Extraction of Unsaponifiables:
-
Add a known amount of internal standard.
-
Extract the non-saponifiable lipids (containing free sterols) three times with 2 mL of hexane each time.
-
Pool the hexane fractions and dry under nitrogen.
-
-
Derivatization:
-
To the dried sterol extract, add 100 µL of a silylating agent.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
Evaporate the silylating agent under nitrogen and redissolve the derivatized sterols in hexane.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature program suitable for separating sterol-TMS ethers (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, hold for 10 min).
-
Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.
-
Protocol for Solid-State ²H-NMR Analysis of Sterol-Lipid Interactions
This protocol outlines the preparation of phytosterol-containing liposomes and their analysis by solid-state ²H-NMR to determine the ordering effect of the sterol on the phospholipid acyl chains.
Materials:
-
Deuterated phospholipid (e.g., Dipalmitoyl-d62-phosphatidylcholine, DPPC-d62)
-
This compound, β-sitosterol, or other phytosterols
-
Chloroform, Methanol
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Solid-state NMR spectrometer with a high-power proton decoupler
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve the desired amounts of deuterated phospholipid and sterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours.
-
Hydrate the lipid film with the buffer at a temperature above the phase transition temperature of the phospholipid.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
-
Sample Packing:
-
Pellet the MLVs by centrifugation.
-
Transfer the hydrated lipid pellet into an NMR rotor.
-
-
²H-NMR Spectroscopy:
-
Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence.
-
The quadrupolar splitting (Δνq) of the deuterium spectrum is directly proportional to the order parameter (SCD) of the C-D bond.
-
Compare the quadrupolar splittings of the phospholipid with and without the sterol to determine the ordering effect of the sterol.
-
Protocol for Fluorescence Anisotropy Measurement of Membrane Fluidity
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity in liposomes containing different phytosterols.
Materials:
-
Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound, β-sitosterol, or other phytosterols
-
DPH stock solution in tetrahydrofuran (THF)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing the desired phospholipid and sterol composition using the thin-film hydration method as described in Protocol 5.2.
-
Extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
-
-
Probe Incorporation:
-
Add the DPH stock solution to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., 350 nm and 452 nm, respectively).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.
-
An increase in anisotropy indicates a decrease in membrane fluidity.
-
Experimental Workflows
The following diagrams illustrate logical workflows for investigating the role of this compound in plant cell membranes.
References
- 1. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 2. Influence of this compound and stigmastanyl-phosphorylcholine, two plasma cholesterol lowering substances, on synthetic phospholipid membranes. A 2H- and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-NMR Study of Model Membranes: Investigating the Effect of Sterol Structure on the Chain Ordering and Phase Behavior of Lipid Mixtures [summit.sfu.ca]
- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Stigmastanol from Stigmasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmastanol, a fully saturated phytostanol, is a derivative of the widely occurring phytosterol, stigmasterol. The conversion of stigmasterol to this compound involves the reduction of double bonds in both the sterol nucleus and the side chain, a process of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway from stigmasterol to this compound, including the putative enzymatic reactions, relevant quantitative data, detailed experimental protocols for analysis, and a visual representation of the proposed pathway. While the precise enzymatic machinery in plants remains an active area of research, this guide synthesizes the current understanding to serve as a valuable resource for professionals in the field.
Introduction
Phytosterols, including stigmasterol, are integral components of plant cell membranes, analogous to cholesterol in animal cells. Their saturated counterparts, phytostanols like this compound, are of particular interest due to their health-promoting properties, most notably their ability to reduce cholesterol absorption in humans. This compound is the product of the hydrogenation of stigmasterol[1]. Understanding the biosynthetic route from stigmasterol to this compound is crucial for applications ranging from the development of functional foods to the synthesis of novel therapeutic agents. This document outlines the proposed enzymatic steps, analytical methodologies, and available quantitative data related to this conversion.
The Biosynthetic Pathway: A Proposed Mechanism
The conversion of stigmasterol to this compound requires the reduction of two double bonds: one at the C-5 position within the sterol's tetracyclic nucleus and another at the C-22 position in the alkyl side chain. While the specific enzymes catalyzing these reactions in many organisms are not yet fully characterized, the pathway can be conceptualized as a two-step reduction process, likely involving NADPH-dependent reductases.
Step 1: Reduction of the C-22 Double Bond
The initial proposed step is the saturation of the C-22 double bond of stigmasterol to yield β-sitosterol (24-ethyl-cholest-5-en-3β-ol). This reaction is catalyzed by a putative Sterol Δ22-Reductase . While a specific enzyme with this activity on stigmasterol has not been definitively isolated and characterized in plants, its existence is inferred from the presence of both stigmasterol and β-sitosterol in various plant tissues.
Step 2: Reduction of the C-5 Double Bond
The subsequent step involves the reduction of the C-5 double bond in the B ring of the sterol nucleus of β-sitosterol to form this compound (5α-stigmastan-3β-ol). This reaction is likely catalyzed by a 3β-hydroxysteroid-Δ5-reductase (also known as 5α-reductase). Enzymes of this class are known to catalyze the conversion of Δ5-steroids to their 5α-reduced counterparts.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative data for the enzymatic conversion of stigmasterol to this compound is limited in the scientific literature. However, analytical methods for the quantification of these compounds have been well-established, providing valuable information on their detection and measurement. Additionally, studies on the interaction of phytosterols with other sterol-metabolizing enzymes provide some quantitative context.
Table 1: Analytical Parameters for Stigmasterol and this compound Quantification
| Parameter | Stigmasterol | This compound | Method | Reference |
| Limit of Detection (LOD) | 2 µg/mL | 2 µg/mL | HPLC-ELSD | [2] |
| Limit of Quantification (LOQ) | 5 µg/mL | 5 µg/mL | HPLC-ELSD | [2] |
| Intra-day Precision (%RSD) | < 3% | < 3% | HPLC-ELSD | [2] |
| Inter-day Precision (%RSD) | < 3% | < 3% | HPLC-ELSD | [2] |
| Accuracy | 97-103% | 97-103% | HPLC-ELSD | [2] |
| Recovery | 95-107% | 95-107% | HPLC-ELSD | [2] |
Table 2: Inhibitory Activity of Phytosterols on Human 5α-Reductase Type 2
While not the primary biosynthetic enzyme for this compound, 5α-reductase is a key enzyme in steroid metabolism. The following data on its inhibition by phytosterols, including stigmasterol, provides insight into the interaction of these compounds with sterol-modifying enzymes.
| Compound | IC50 (µM) | Reference |
| β-Sitosterol | 3.24 ± 0.32 | |
| Stigmasterol | 31.89 ± 4.26 | |
| Campesterol | 15.75 ± 5.56 |
Experimental Protocols
The analysis of stigmasterol and this compound typically involves extraction from a biological matrix followed by chromatographic separation and detection. Below are detailed methodologies for these key experimental procedures.
Extraction of Sterols from Biological Samples
This protocol is adapted for the extraction of sterols from plant material.
Materials:
-
Plant tissue (lyophilized and ground)
-
Chloroform
-
Methanol
-
Potassium hydroxide (KOH)
-
Ethanol
-
Toluene
-
Internal standard (e.g., 5α-cholestane)
-
Centrifuge tubes
-
Water bath
-
Nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (Silica)
Procedure:
-
Weigh approximately 1 g of lyophilized and ground plant tissue into a centrifuge tube.
-
Add an internal standard solution to allow for quantification.
-
Add 10 mL of 2:1 (v/v) chloroform:methanol and vortex thoroughly.
-
Incubate at 60°C for 1 hour in a water bath.
-
Centrifuge the sample at 3000 x g for 10 minutes and collect the supernatant.
-
To saponify the lipids, add 2 mL of 2 M ethanolic KOH to the extract.
-
Incubate at 80°C for 1 hour.
-
After cooling, add 5 mL of water and 5 mL of toluene to partition the non-saponifiable lipids (including sterols) into the organic phase.
-
Vortex and centrifuge at 1500 x g for 5 minutes.
-
Collect the upper toluene layer and repeat the extraction of the aqueous phase with another 5 mL of toluene.
-
Combine the toluene extracts and evaporate to dryness under a stream of nitrogen.
-
For further purification, the dried extract can be redissolved in a small volume of hexane and applied to a silica SPE cartridge. Elute with a solvent of increasing polarity to isolate the sterol fraction.
-
Evaporate the purified sterol fraction to dryness and reconstitute in a suitable solvent for analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of sterols. Derivatization is typically required to increase the volatility of the analytes.
Materials:
-
Dried sterol extract
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
Procedure:
-
To the dried sterol extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ether derivatives.
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector temperature: 280°C
-
Oven program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan range: m/z 50-600.
-
-
Identify stigmasterol-TMS and this compound-TMS based on their retention times and mass spectra compared to authentic standards.
Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD offers an alternative for sterol analysis that does not require derivatization.
Materials:
-
Dried sterol extract
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system equipped with an ELSD
-
C8 or C18 reversed-phase column
Procedure:
-
Reconstitute the dried sterol extract in a suitable solvent (e.g., methanol).
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C8 (150 mm x 4.6 mm, 5 µm)
-
Mobile phase: Isocratic elution with 95:5 (v/v) methanol:water.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
-
ELSD Conditions (Example):
-
Nebulizer temperature: 40°C
-
Evaporator temperature: 60°C
-
Gas flow rate: 1.5 L/min.
-
-
Identify and quantify stigmasterol and this compound based on retention times and peak areas compared to standard curves[2].
Logical Workflow for Stigmasterol to this compound Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of the stigmasterol to this compound conversion.
Conclusion and Future Directions
The biosynthesis of this compound from stigmasterol is a critical pathway in plant sterol metabolism with implications for human health. While the overarching reductive transformation is understood, the specific enzymes responsible for the saturation of the C-22 and C-5 double bonds in stigmasterol within plant systems require further elucidation. The experimental protocols detailed herein provide a robust framework for the qualitative and quantitative analysis of these compounds, which will be instrumental in future research aimed at identifying and characterizing the involved reductases. Future studies should focus on the isolation and functional characterization of these putative enzymes, including the determination of their kinetic parameters and substrate specificities. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the biotechnological production of this compound and other valuable phytostanols.
References
Physical and chemical properties of stigmastanol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol, a saturated phytosterol found in various plant sources, is a molecule of significant interest in the fields of nutrition, biochemistry, and pharmaceutical sciences. As a derivative of β-sitosterol and stigmasterol, it shares a structural similarity with cholesterol, which is fundamental to its primary biological activity: the inhibition of dietary cholesterol absorption. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates.
Physical and Chemical Properties
The physicochemical characteristics of this compound are crucial for its extraction, purification, formulation, and analytical determination. A summary of these properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O | [1][2][3][4] |
| Molecular Weight | 416.72 - 416.734 g/mol | [1][2][3][4] |
| Melting Point | 137 - 145 °C | [5][6][7] |
| Boiling Point | ~471.9 - 474.98 °C (Predicted/Estimated) | [5][6][8][9] |
| Appearance | White to off-white solid/crystals | [5][6][10] |
| Solubility | Slightly soluble in acetone, chloroform, and ethyl acetate. Insoluble in water. | [5][6][11] |
| Density | ~0.9444 - 0.948 g/cm³ (Predicted/Estimated) | [5][6][8] |
| Optical Rotation | [α]D²⁰ +25° (c = 1.1 in chloroform) | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound. While detailed spectral data for this compound is not as widely published as for its unsaturated counterpart, stigmasterol, the following provides an overview of expected and reported characteristics.
Electron Ionization Mass Spectrometry (EI-MS) of this compound and its derivatives (e.g., trimethylsilyl ethers) typically shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the hydroxyl group, water, and portions of the side chain. The fragmentation of the sterol core is also a key feature.
-
¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the methyl protons of the sterol nucleus and the side chain. The proton attached to the carbon bearing the hydroxyl group (C-3) would appear as a multiplet in the range of δ 3.5-4.0 ppm. Due to the lack of a double bond in the ring structure, the olefinic proton signals seen in stigmasterol and sitosterol would be absent.
-
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The C-3 carbon atom bearing the hydroxyl group is expected to resonate around 71.8 ppm.[6] The signals for the remaining 28 carbon atoms will be in the aliphatic region.
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-H bending vibrations appear around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a significant C=C stretching band around 1640 cm⁻¹ distinguishes it from unsaturated sterols like stigmasterol.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This compound is typically isolated from a mixture of phytosterols extracted from plant sources, such as vegetable oils or plant tissues.
Methodology:
-
Saponification: To hydrolyze sterol esters and release free sterols, the plant extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 1-2 hours.
-
Extraction of Unsaponifiables: The saponified mixture is cooled and diluted with water. The unsaponifiable fraction, containing the sterols, is then extracted with an organic solvent such as n-hexane or diethyl ether. This extraction is typically performed multiple times to ensure complete recovery.
-
Washing and Drying: The combined organic extracts are washed with water to remove residual alkali and then dried over an anhydrous salt like sodium sulfate.
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable matter.
-
Purification: The crude extract can be further purified by column chromatography on silica gel or by fractional crystallization from a suitable solvent like ethanol or acetone to isolate this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.
-
Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: An isocratic mobile phase of methanol:water (e.g., 95:5 v/v) or acetonitrile:water is often used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV: Detection is typically performed at a low wavelength, such as 205 nm.
-
ELSD: This detector is suitable for non-chromophoric compounds like this compound.
-
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a calibration curve prepared using this compound standards of known concentrations.
Quantification of this compound by Gas Chromatography (GC)
Methodology:
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Derivatization: Prior to analysis, the hydroxyl group of this compound is derivatized to a more volatile form, typically a trimethylsilyl (TMS) ether, by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the sterols. For example, an initial temperature of 200°C held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Injection: A splitless or split injection is used.
-
Detection:
-
FID: Provides quantitative data based on the response of the flame ionization detector.
-
MS: Provides both quantitative data and mass spectral information for structural confirmation.
-
-
Quantification: Similar to HPLC, quantification is based on a calibration curve prepared with derivatized this compound standards.
Signaling Pathways
The primary and most well-documented biological effect of this compound is its ability to reduce the intestinal absorption of cholesterol. This mechanism is crucial for its cholesterol-lowering properties.
Inhibition of Cholesterol Absorption
This compound competes with cholesterol for incorporation into micelles in the intestinal lumen. These micelles are essential for the transport of lipids across the unstirred water layer to the surface of the enterocytes. By displacing cholesterol from these micelles, this compound reduces the amount of cholesterol that is available for absorption.
Furthermore, at the molecular level, this compound is believed to interfere with the function of the Niemann-Pick C1-like 1 (NPC1L1) protein.[11][12][13][14] NPC1L1 is a key transporter located on the apical membrane of enterocytes that facilitates the uptake of cholesterol into the intestinal cells. By inhibiting NPC1L1, this compound further reduces the entry of cholesterol into the body.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant-based sample.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Sterols and Plant Stanols in Cholesterol Management and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the Mechanisms Underlying the Cholesterol- Lowering Effects of Phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ISOLATION AND CHARACTERIZATION OF STIGMASTEROL AND β-SITOSTEROL FROM Cassia sieberiana (FABACEAE) LEAF EXTRACT | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 8. researchgate.net [researchgate.net]
- 9. pathofscience.org [pathofscience.org]
- 10. Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
Stigmastanol as a Biomarker for Environmental Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol (24-ethyl-5α-cholestan-3β-ol), a saturated sterol, has emerged as a critical biomarker in environmental science for tracing fecal contamination and understanding the sources of organic matter in various ecosystems. This technical guide provides a comprehensive overview of the core principles, methodologies, and data interpretation related to the use of this compound in environmental studies. Its primary application lies in differentiating between human and herbivorous fecal pollution, a crucial aspect of water quality management and environmental forensics.[1][2]
This compound is primarily formed through the microbial reduction of β-sitosterol and the hydrogenation of stigmasterol in the anoxic environment of herbivore digestive tracts.[2] While coprostanol is the well-established biomarker for human fecal pollution, this compound serves as a specific indicator of fecal matter from herbivores such as livestock.[2] The analysis of the ratio between these and other fecal sterols allows for a more precise apportionment of pollution sources.
Data Presentation: Quantitative Analysis of this compound and Related Sterols
The concentration of this compound and its ratios to other fecal sterols are key to its application as a biomarker. The following tables summarize representative quantitative data from various environmental matrices.
| Environmental Matrix | This compound Concentration | Coprostanol Concentration | This compound/Coprostanol Ratio | Other Sterols/Ratios | Reference |
| River Sediment (Brazil) | 91 - 3,910 ng/g | 19 - 28,803 ng/g | Variable | β-sitosterol: 121 - 6,953 ng/g | [3] |
| River Water (Tropical, Particulate) | Not Specified | <0.1 - 13,470 ng/L | Variable | - | [1] |
| River Water (Temperate, Winter) | Not Specified | <0.1 - 3,770 ng/L | Variable | - | [1] |
| Sewage Sludge (Brazil) | - | 0.23 - 6.97 µg/g | - | Total Fecal Sterols: 2.50 - 39.03 µg/g | [4] |
| Soil (Archaeological) | Variable | Variable | Used for source identification | - | [5][6] |
Table 1: Representative Concentrations and Ratios of Fecal Sterols in Environmental Matrices.
| Ratio | Value Indicative of Human Pollution | Value Indicative of Herbivore Pollution | Reference |
| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 | < 0.3 | [2] |
| Coprostanol / this compound | > 1.0 - 2.0 | < 1.0 | [1] |
| (Coprostanol + Epicoprostanol) / (this compound + 24-ethylcoprostanol) | High | Low | [1] |
Table 2: Diagnostic Ratios of Fecal Sterols for Pollution Source Apportionment.
Logical Relationships in Fecal Source Tracking
The utility of this compound as a biomarker is rooted in the distinct sterol profiles of different animal species. The following diagram illustrates the logical relationship between the sources, the formation of key biomarkers, and their application in identifying fecal pollution sources.
Caption: Logical flow from dietary sterols to fecal biomarkers for pollution source identification.
Experimental Protocols
Accurate and reproducible quantification of this compound and other fecal sterols is paramount for reliable environmental assessment. The following sections detail a typical experimental workflow from sample collection to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Collection and Preparation
-
Water Samples: Collect 1-4 L of water in pre-cleaned amber glass bottles. Transport samples on ice (4°C) and process within 24 hours. If immediate processing is not possible, freeze at -20°C.[1]
-
Sediment and Soil Samples: Collect samples using appropriate coring or grab sampling devices and store them frozen (-20°C) until analysis. Freeze-dry the samples and sieve to remove large debris.[5][6]
-
Internal Standards: Prior to extraction, spike the samples with a known amount of an internal standard, such as 5β-cholan-24-ol, 5α-cholestane, or androstanol, to correct for procedural losses.[1][2]
Extraction
-
Liquid-Liquid Extraction (for water): Filter water samples through a glass fiber filter. The filter and the filtrate can be extracted separately. For the filter, use a solvent mixture such as dichloromethane:methanol (2:1 v/v) with ultrasonication.[1]
-
Soxhlet or Pressurized Liquid Extraction (for solids): Extract the solid samples using a Soxhlet apparatus with a solvent like dichloromethane or a mixture of dichloromethane and methanol for several hours.[5][6]
Saponification (Hydrolysis)
To release conjugated sterols, the lipid extract is saponified.
-
Add a methanolic potassium hydroxide (KOH) solution to the dried extract.
-
Heat the mixture at 80-90°C for 1-2 hours.
-
After cooling, extract the non-saponifiable fraction (containing the neutral sterols) with a non-polar solvent like n-hexane.[1][6]
Clean-up and Fractionation
Solid Phase Extraction (SPE) is commonly used to remove interfering compounds.
-
Condition a silica gel SPE cartridge with a non-polar solvent (e.g., n-hexane).
-
Load the sample extract onto the cartridge.
-
Elute the sterol fraction with a solvent of appropriate polarity, such as dichloromethane.[7]
Derivatization
To increase the volatility and thermal stability of the sterols for GC-MS analysis, they are derivatized to form trimethylsilyl (TMS) ethers.
-
Evaporate the cleaned-up sterol fraction to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture at 60-70°C for about 1 hour to ensure complete derivatization.[1][7]
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector: Splitless injection is commonly employed to maximize sensitivity.[1]
-
Oven Temperature Program: A temperature gradient is used to separate the sterols, for example, starting at 80°C and ramping up to 300°C.[1]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions for each target analyte.
-
Quantification Ions: Specific ions for the TMS-derivatized sterols are monitored. For example, for this compound-TMS, characteristic ions include m/z 488 (molecular ion), 473, and 383. For coprostanol-TMS, ions such as m/z 460 (molecular ion), 370, and 355 are often used.
-
Quality Assurance/Quality Control (QA/QC)
-
Procedural Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spiked Samples: Spike a sample with a known amount of the target analytes to assess matrix effects and recovery.
-
Replicate Samples: Analyze replicate samples to assess the precision of the method.
-
Calibration: Generate a multi-point calibration curve using certified standards to ensure accurate quantification.
Experimental Workflow Diagram
The following diagram provides a visual representation of the complete experimental workflow for the analysis of this compound in environmental samples.
Caption: Step-by-step experimental workflow for this compound analysis.
Conclusion
This compound is a powerful and specific biomarker for identifying and quantifying fecal pollution from herbivorous sources in a range of environmental matrices. When used in conjunction with other fecal sterols like coprostanol, it allows for a robust assessment of pollution sources, which is essential for effective environmental management and remediation. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this compound, ensuring high-quality data for research and monitoring purposes. The continued application and refinement of these techniques will further enhance our ability to protect environmental and public health.
References
- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Fecal sterols as sewage contamination indicators in Brazilian mangroves [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological activity and physiological effects of stigmastanol.
An In-Depth Technical Guide to the Biological Activity and Physiological Effects of Stigmastanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as sitostanol, is a saturated phytosterol found in various plant sources, including vegetable oils, nuts, and legumes. It is the hydrogenation product of stigmasterol and a structural analog of cholesterol.[1] This technical guide provides a comprehensive overview of the biological activities and physiological effects of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate them. Its primary and most well-documented physiological effect is the significant reduction of intestinal cholesterol absorption, positioning it as a key compound in the management of hypercholesterolemia. Additionally, emerging research, largely on its precursor stigmasterol and related phytosterols, suggests potent anti-inflammatory and anticancer activities.
Effects on Lipid Metabolism and Cholesterol Homeostasis
The most significant physiological effect of this compound is its ability to lower serum cholesterol levels by directly interfering with cholesterol absorption in the intestine. It is considered more potent in this regard than its unsaturated counterparts.[2]
Mechanism of Action: Inhibition of Intestinal Cholesterol Absorption
This compound's primary mechanism involves the competitive inhibition of cholesterol entry into enterocytes. This is achieved through two main processes:
-
Displacement from Micelles: In the intestinal lumen, cholesterol must be incorporated into mixed micelles to be absorbed. Due to its higher hydrophobicity, this compound has a strong affinity for these micelles, effectively displacing cholesterol and reducing the amount of cholesterol available for absorption.[2]
-
Modulation of Sterol Transporters: this compound influences key proteins involved in sterol transport across the intestinal wall. It is believed to inhibit the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is crucial for cholesterol uptake into enterocytes.[3] Concurrently, it may enhance the activity of the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which actively pump both phytosterols and cholesterol from the enterocytes back into the intestinal lumen for excretion.[4][5]
Quantitative Data on Cholesterol Absorption Inhibition
The following table summarizes the quantitative impact of this compound on cholesterol absorption as determined by intestinal perfusion studies.
| Parameter | Control | This compound (3.6 µmol/min infusion) | Percentage Reduction |
| Cholesterol Absorption | 0.68 µmol/min (29%) | 0.15 µmol/min (5.1%) | ~85% |
Data sourced from Heinemann T, et al. (1991).[2]
Experimental Protocol: Intestinal Perfusion Study
A common method to quantify cholesterol absorption is the intestinal perfusion technique.
-
Objective: To directly measure the absorption of cholesterol from the intestine in the presence and absence of an inhibitor.
-
Methodology:
-
Subject Preparation: Healthy human volunteers are intubated with a multi-lumen tube positioned in the jejunum.
-
Perfusion Solution: A micellar solution containing a known concentration of radiolabeled cholesterol and a non-absorbable marker (like polyethylene glycol) is prepared.
-
Control Period: The control solution is infused through the proximal port of the tube at a constant rate. Samples are collected from a distal port.
-
Test Period: A solution identical to the control but with the addition of this compound is then infused.
-
Analysis: The concentrations of radiolabeled cholesterol and the non-absorbable marker are measured in the collected samples. The disappearance of cholesterol from the perfusate, corrected for water flux using the marker, represents the amount absorbed by the intestine.
-
-
Reference: Heinemann T, et al. (1991).[2]
Visualization: Cholesterol Absorption Pathway
Caption: this compound competitively inhibits intestinal cholesterol absorption.
Effect on Hepatic Cholesterol Synthesis
The impact of this compound on hepatic cholesterol synthesis is complex. Reduced cholesterol absorption typically triggers a compensatory increase in endogenous cholesterol production in the liver to maintain homeostasis.[6] This is mediated by the upregulation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8][9] However, some animal studies have suggested that certain phytosterols, including stigmasterol, might directly suppress HMG-CoA reductase activity, adding another layer to its cholesterol-lowering effect.[10][11] This remains an area of active investigation.
Anti-inflammatory Activity
There is substantial evidence that phytosterols possess anti-inflammatory properties. While much of the detailed mechanistic work has been performed on stigmasterol, these findings are considered highly relevant to this compound.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Stigmasterol has been shown to attenuate inflammatory responses by inhibiting key signaling pathways.[12] It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[13] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like cyclooxygenase-2 (COX-2).[13][14] More recent studies suggest it also inhibits the NLRP3 inflammasome, another critical component of the innate immune response.[12]
Experimental Protocol: Carrageenan-Induced Peritonitis in Mice
This is a classic in vivo model for evaluating acute inflammation.
-
Objective: To assess the ability of a compound to reduce leukocyte migration into an inflamed site.
-
Methodology:
-
Animal Groups: Mice are divided into control, stigmasterol-treated, and positive control (e.g., indomethacin) groups.
-
Compound Administration: this compound (or stigmasterol) is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg).[15]
-
Induction of Peritonitis: After a set time (e.g., 1 hour), inflammation is induced by an intraperitoneal (i.p.) injection of carrageenan (a seaweed extract).
-
Cell Collection: After a further interval (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.
-
Analysis: The total number of leukocytes (and differential counts for neutrophils, macrophages, etc.) in the peritoneal fluid is determined using a hemocytometer or flow cytometry. A significant reduction in leukocyte count in the treated group compared to the control indicates anti-inflammatory activity.
-
-
Reference: Gabay O, et al. (2010).[16]; Garcia-Arnandis I, et al. (2010).
Visualization: NF-κB Signaling Pathway Inhibition
Caption: this compound inhibits the NF-κB pro-inflammatory pathway.
Anticancer Potential
Disclaimer: The majority of specific in vitro anticancer data, including IC₅₀ values and detailed pathway analysis, has been generated using stigmasterol. These findings are presented here as strong indicators of the potential activity of this compound, its saturated derivative, which belongs to the same class of bioactive phytosterols.
Phytosterols are widely reported to have chemopreventive effects by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[16][17]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Stigmasterol has been shown to trigger apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to mitochondrial membrane depolarization and activation of caspase cascades.[18] It also induces cell cycle arrest, often at the G2/M or G0/G1 phase, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[17][18] The signaling pathways implicated in these effects include the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in cancer.[19]
Quantitative Data: In Vitro Cytotoxicity of Stigmasterol
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of stigmasterol against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time |
| SNU-1 | Gastric Cancer | 15 µM | Not Specified |
| A2780 | Ovarian Cancer | 69.24 µM | 24h |
| SKOV3 | Ovarian Cancer | 83.39 µM | 24h |
| HUVEC | Endothelial (Angiogenesis) | 21.1 µM | Not Specified |
| KB/C152 | Oral Epithelial Cancer | 81.18 µg/ml | Not Specified |
| HUT78 | T-Lymphocytic Leukemia | 103.03 µg/ml | Not Specified |
Data sourced from Bakrim S, et al. (2022) and Al-Oqail MM, et al. (2021).[19][20]
Experimental Protocol: Cell Viability (XTT) Assay
This is a common colorimetric assay to measure the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., KB/C152 oral cancer cells) are seeded into a 96-well microplate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (or stigmasterol) dissolved in a suitable solvent (e.g., DMSO). Control wells receive solvent only.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: The XTT reagent (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino) carbonyl]-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a soluble orange formazan product.
-
Measurement: After a further incubation period (e.g., 2-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
Reference: Al-Oqail MM, et al. (2021).[20]
Visualization: PI3K/Akt Signaling in Apoptosis
Caption: this compound may inhibit the PI3K/Akt survival pathway, promoting apoptosis.
Conclusion
This compound is a bioactive phytosterol with a well-established and potent ability to inhibit intestinal cholesterol absorption, making it a compound of significant interest for cardiovascular health. Its mechanisms of action involve both physical competition with cholesterol in micelles and modulation of key sterol transport proteins. Furthermore, evidence from related phytosterols strongly suggests that this compound likely possesses valuable anti-inflammatory and anticancer properties, primarily through the inhibition of pro-inflammatory signaling cascades like NF-κB and the induction of apoptosis and cell cycle arrest in malignant cells via pathways such as PI3K/Akt. This guide provides the foundational data, experimental context, and mechanistic frameworks necessary for professionals in research and drug development to further explore and harness the therapeutic potential of this compound. Future research should focus on delineating the specific activities of this compound to distinguish them from its precursor, stigmasterol, and on translating these preclinical findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sitosterol reduces messenger RNA and protein expression levels of Niemann-Pick C1-like 1 in FHs 74 Int cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Disruption of cholesterol homeostasis by plant sterols [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]
- 15. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Stigmastanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmastanol, also known as β-sitostanol, is a saturated phytosterol of significant interest in the fields of nutrition and pharmacology due to its well-documented cholesterol-lowering properties. Its history is deeply intertwined with the foundational research into the structure and function of sterols in the early 20th century. Initially identified as a hydrogenation product of β-sitosterol, this compound has evolved from a laboratory derivative to a key ingredient in functional foods and nutraceuticals. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation and synthesis, and the biochemical pathways through which this compound exerts its physiological effects. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for professionals in research and drug development.
Historical Context and Discovery
The journey to understanding this compound begins with the broader exploration of phytosterols. The foundational work on the structure of sterols by Nobel laureate Adolf Windaus in the early 1900s, while primarily focused on cholesterol and ergosterol, laid the essential chemical groundwork for the later identification of a vast family of related compounds.
This compound's existence was first definitively confirmed not through direct isolation from a natural source as a novel compound, but through the chemical modification of its unsaturated precursor, β-sitosterol. Early researchers referred to it as dihydro-β-sitosterol, recognizing it as the product of the saturation of the double bond in the sterol nucleus of β-sitosterol. Its discovery was therefore a direct consequence of the application of catalytic hydrogenation techniques to the study of phytosterols. While a singular date and discoverer are not clearly documented, its characterization as a distinct chemical entity emerged from the collective efforts of chemists working on sterol structures in the early to mid-20th century.
Physicochemical Properties
The initial characterization of this compound and its precursors relied on classical chemical techniques. The table below summarizes key physical properties from both historical and modern sources.
| Property | This compound (β-Sitostanol) | β-Sitosterol | Stigmasterol |
| Molecular Formula | C₂₉H₅₂O | C₂₉H₅₀O | C₂₉H₄₈O |
| Molar Mass ( g/mol ) | 416.72 | 414.71 | 412.69 |
| Melting Point (°C) | 136-139.8[1] | 136-140 | 160-170[2] |
| Optical Rotation | [α]²⁰D +24.8° (in Chloroform)[1] | [α]D -34.5° to -37.0° (in Chloroform) | [α]D ≈ -51° (in Chloroform) |
| Appearance | White solid[1] | White, waxy powder | White solid |
Isolation and Synthesis Methodologies
The production of this compound is primarily achieved through two distinct methodologies: direct isolation from natural sources via fractional crystallization and, more commonly, semi-synthesis via catalytic hydrogenation of abundant phytosterol precursors.
Early Isolation: Fractional Crystallization from Plant Oils
This compound exists as a minor component in the complex mixture of phytosterols found in plant oils like cottonseed or soybean oil. Early methods focused on separating the "unsaponifiable matter" from the bulk triglycerides.
Experimental Protocol: Fractional Crystallization (Representative)
-
Saponification: A sample of crude plant oil (e.g., 1 kg of cottonseed oil) is refluxed with an excess of 10% alcoholic potassium hydroxide solution for several hours to saponify the triglycerides into glycerol and fatty acid salts (soap).
-
Extraction of Unsaponifiable Matter: The resulting soap solution is diluted with water and repeatedly extracted with a non-polar solvent such as diethyl ether in a large separatory funnel. The combined ether extracts, containing the unsaponifiable matter (phytosterols, tocopherols, etc.), are washed with water until neutral and the ether is removed by distillation.
-
Fractional Crystallization: The crude unsaponifiable residue is dissolved in a minimum volume of hot ethanol. The solution is allowed to cool slowly. Sterols, being less soluble in cold ethanol, will begin to crystallize. This compound and other saturated stanols, being generally less soluble than their unsaturated counterparts, tend to precipitate in the earlier fractions.
-
Purification: The collected crystals are subjected to repeated cycles of recrystallization from ethanol or acetone. The purity of the fractions is monitored by measuring melting points and optical rotation. Achieving high purity of this compound through this method alone is challenging due to the similar physicochemical properties of phytosterols, often resulting in co-crystallization.
Quantitative Data: Yields of this compound from direct isolation are typically low, reflecting its low natural abundance. Purity is highly dependent on the number of recrystallization steps. For instance, multi-stage fractional crystallization of mixed phytosterols in n-pentanol or cyclohexanone has been shown to yield stigmasterol fractions with over 90% purity, and similar principles apply to the less abundant this compound.
Synthesis: Catalytic Hydrogenation
The most efficient and common method for producing this compound is the catalytic hydrogenation of more abundant unsaturated phytosterols like β-sitosterol or stigmasterol. This process saturates the double bonds in the sterol structure.
Experimental Protocol: Catalytic Hydrogenation of Stigmasterol
-
Dissolution: Stigmasterol (e.g., 10 g) is dissolved in a suitable organic solvent (e.g., 200-800 mL of 1-propanol or ethyl acetate) in a pressure-resistant hydrogenation vessel.
-
Catalyst Addition: A palladium on carbon catalyst (e.g., 5% Pd/C, with a mass fraction of palladium being 0.05%-0.3% of the stigmasterol) is added to the solution.[3]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a desired pressure (e.g., 101 kPa - 1010 kPa).[3] The mixture is heated to a controlled temperature (e.g., 60-90°C) and agitated vigorously for several hours (e.g., 6-12 hours).[3] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Catalyst Removal: After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a white crystalline solid.
Quantitative Data: Catalytic hydrogenation is a high-yield process. Molar conversion rates of stigmasterol to this compound can exceed 95%, with final product purities reaching approximately 95% after recrystallization.[3]
| Method | Starting Material | Key Reagents/Conditions | Typical Yield | Typical Purity |
| Fractional Crystallization | Mixed Phytosterols | Ethanol, Acetone, n-Pentanol, Cyclohexanone | Low | Variable |
| Catalytic Hydrogenation | β-Sitosterol/Stigmasterol | H₂, Pd/C catalyst, 60-90°C, 101-1010 kPa[3] | >95% (conversion) | ~95%[3] |
Biochemical Mechanism of Action: Cholesterol Absorption Inhibition
The primary therapeutic value of this compound lies in its ability to reduce the intestinal absorption of dietary and biliary cholesterol. This is a multi-step process involving competition at the micellar level and interaction with key protein transporters in the enterocytes.
-
Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles to be absorbed. This compound, due to its structural similarity to cholesterol, competes for space within these micelles. This competition reduces the amount of cholesterol that can be solubilized and presented to the intestinal wall.
-
Inhibition of NPC1L1 Transporter: The uptake of cholesterol from micelles into the enterocytes is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border membrane.[4][5][6] this compound is also a substrate for NPC1L1 and acts as a competitive inhibitor, physically blocking the transporter and reducing the amount of cholesterol that can enter the cell.[5][6][7]
-
Promotion of Sterol Efflux: Once inside the enterocyte, sterols can be pumped back into the intestinal lumen by a heterodimeric ATP-binding cassette (ABC) transporter, ABCG5/G8.[3][4] This efflux mechanism serves to limit the absorption of both cholesterol and, very efficiently, plant sterols like this compound.
-
Regulation via Liver X Receptor (LXR): The Liver X Receptor (LXR) is a nuclear receptor that acts as a cellular sterol sensor. When activated by an accumulation of sterols (including cholesterol-derived oxysterols), LXR initiates a transcriptional response to reduce cellular sterol levels.[8] It does this by upregulating the expression of the ABCG5 and ABCG8 genes, thereby promoting sterol efflux.[1][9][10][11][12][13] Concurrently, LXR activation leads to the downregulation of NPC1L1 gene expression, further reducing sterol uptake.[8] While this compound itself is not a direct potent LXR agonist, by influencing intracellular cholesterol pools, it contributes to the overall sterol balance that regulates this pathway.
Conclusion
The history of this compound is a clear example of how fundamental chemical research can lead to the development of valuable compounds for human health. From its initial identification as a derivative of β-sitosterol, our understanding of its properties and mechanisms has grown significantly. The development of efficient synthesis via catalytic hydrogenation has made this compound widely available for use in cholesterol-lowering functional foods and supplements. For researchers and professionals in drug development, the story of this compound underscores the importance of understanding the structure-function relationships of natural products and the intricate biochemical pathways they modulate. The ongoing research into the precise interactions between phytosterols and cellular transporters continues to offer new insights into lipid metabolism and opportunities for therapeutic intervention.
References
- 1. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol and non-cholesterol sterol transporters: ABCG5, ABCG8 and NPC1L1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niemann-Pick C1-Like 1 (NPC1L1) Inhibition and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NPC1L1 and ABCG5/8 induction explain synergistic fecal cholesterol excretion in ob/ob mice co-treated with PPAR-α and LXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABCG5 and ABCG8: more than a defense against xenosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 12. Cooperative transcriptional activation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 genes by nuclear receptors including Liver-X-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperative transcriptional activation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 genes by nuclear receptors including Liver-X-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmastanol versus sitostanol: structural and functional differences.
An In-Depth Technical Guide to Stigmastanol and Sitostanol: Structural and Functional Differences
For researchers, scientists, and drug development professionals, a precise understanding of the nuanced differences between phytosterols is critical for leveraging their therapeutic potential. This guide provides a detailed examination of this compound and sitostanol, focusing on their structural distinctions, functional consequences, and the experimental methodologies used to elucidate these characteristics.
This compound and sitostanol (commonly referred to as β-sitosterol) are both C29 phytosterols, sharing a similar four-ring steroid nucleus and an aliphatic side chain at C-17.[1][2] Their primary structural difference, which dictates their functional variance, lies in the saturation of the steroid B-ring.[3][4]
-
Sitostanol (this compound): As a plant stanol, it possesses a fully saturated bond between carbons C5 and C6 of the steroid ring.[1][5] This lack of a double bond results in a more flexible molecular structure.
-
Sitosterol (β-sitosterol): As a plant sterol, it features a double bond between carbons C5 and C6 (Δ5), analogous to cholesterol.[2]
This seemingly minor variation in saturation has significant implications for the molecule's three-dimensional conformation and its interaction with other lipids in the gastrointestinal tract.
References
Methodological & Application
Application Note: Quantitative Analysis of Stigmastanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Stigmastanol, a saturated phytostanol, is of significant interest in clinical, food science, and environmental research due to its role as a biomarker for intestinal absorption of cholesterol and its presence in various food products and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound. This application note details a robust protocol for the analysis of this compound, involving sample preparation, derivatization, and subsequent GC-MS analysis. The methodology provides high sensitivity and selectivity, making it suitable for complex matrices.
Principle
Due to its low volatility and polar hydroxyl group, this compound requires derivatization prior to GC-MS analysis.[1] The most common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity.[1] Following derivatization, the TMS-derivatized this compound is separated on a gas chromatographic column and subsequently detected by a mass spectrometer, often in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity.[2][3]
Experimental Protocol
1. Sample Preparation (Saponification and Extraction)
This protocol is adapted for the analysis of sterols in complex matrices like food or biological samples.
-
Objective: To hydrolyze this compound esters and extract the free stanol.
-
Procedure:
-
Weigh an appropriate amount of the homogenized sample (e.g., 2-3 g) into a 250 mL Erlenmeyer flask.[4]
-
Add 40 mL of 95% ethanol and 8 mL of 50% potassium hydroxide (KOH) solution to the flask.[4]
-
Reflux the mixture for 60-80 minutes with magnetic stirring to ensure complete saponification.[4]
-
Cool the mixture to room temperature.
-
Add 100 mL of toluene to the flask and stir.[4]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic (upper) layer.
-
Wash the organic layer with water until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at approximately 55°C.[4]
-
Reconstitute the residue in a known volume of a suitable solvent like hexane or DMF for the derivatization step.[4]
-
2. Derivatization (Silylation)
-
Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine or another suitable solvent (ensure it is anhydrous)
-
-
Procedure:
-
Transfer an aliquot of the extracted sample into a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.
-
Add 100 µL of pyridine (or another suitable solvent) to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
Securely cap the vial and vortex for 30 seconds.[1]
-
Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.[1]
-
3. GC-MS Analysis
-
Objective: To separate and quantify the TMS-derivatized this compound.
-
Instrumentation and Conditions: The following are typical parameters and may require optimization.
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890 GC or equivalent[5] |
| Column | DB-5ms Ultra Inert (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or similar non-polar capillary column[5] |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min)[6] |
| Oven Temperature Program | Initial temperature of 60°C, ramp to 280°C at 3°C/min[6] (This is an example and should be optimized) |
| Mass Spectrometer | Agilent 5975C MSD or equivalent[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
Quantitative Data Summary for this compound-TMS Derivative
The following table summarizes key quantitative parameters for the GC-MS analysis of TMS-derivatized this compound. Note that retention times are column and method-dependent.
| Parameter | Value | Reference |
| Molecular Weight | 416.7 g/mol (underivatized) | [7] |
| Molecular Weight (TMS) | 488.9 g/mol | Calculated |
| Retention Time (RT) | Method Dependent | |
| Key Diagnostic Ions (m/z) | 488 (M+), 473, 383, 215, 129 | HMDB, NIST |
| Quantifier Ion | 488 (M+) | |
| Qualifier Ions | 473, 383 | |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range[8] | Method Dependent |
| Limit of Quantification (LOQ) | Typically in the ng/mL range | Method Dependent |
| Linearity (r²) | > 0.99 | [4] |
| Recovery | 85 - 115% | [4][8] |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of this compound by GC-MS.
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway (Chemical Transformation)
The following diagram illustrates the silylation reaction of this compound, a critical step for GC-MS analysis.
Caption: Silylation of this compound for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sitostanol | C29H52O | CID 241572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Stigmastanol Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction Stigmastanol, a saturated plant sterol (phytostanol), is of significant interest in the pharmaceutical and nutraceutical industries for its cholesterol-lowering properties. Accurate quantification of this compound in raw materials, extracts, and final products is crucial for quality control and dosage accuracy. However, like other stanols and sterols, this compound lacks a significant UV chromophore, making quantification by standard HPLC-UV methods challenging and often insensitive.[1][2] This application note details robust HPLC methods coupled with universal detectors, such as Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD), which are ideal for analyzing non-volatile compounds like this compound.
Principle of Analysis The primary method detailed here utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. Due to its non-chromophoric nature, detection is achieved using an Evaporative Light Scattering Detector (ELSD). The ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.[3] This approach offers a sensitive and reliable means of quantification without the need for derivatization.
Protocol 1: HPLC-ELSD for this compound in Oral Dosage Forms
This protocol is based on a validated method for the analysis of this compound in herbal formulations and healthcare supplements.[4]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions The following conditions have been successfully applied for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Phenomenex Luna C8, 150 mm x 4.6 mm, 5 µm particle size[3][4] |
| Mobile Phase | Isocratic: Methanol:Water (95:5 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL[3] |
| Detector | Evaporative Light Scattering Detector (ELSD)[4] |
| ELSD Drift Tube Temp. | 50 °C[3] |
| ELSD Nebulizer | Nitrogen gas at 276 kPa (40 psi)[3] |
| Internal Standard | Cholesterol (50 µg/mL)[3][4] |
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations across the desired linear range (e.g., 5 µg/mL to 100 µg/mL).[3]
-
Internal Standard (IS) Solution (50 µg/mL): Accurately weigh 5 mg of cholesterol and dissolve in 100 mL of methanol.[3]
3. Sample Preparation (from Powdered Oral Dosage Forms)
-
Extraction: Accurately weigh a portion of the powdered sample, equivalent to the target this compound concentration, and transfer it to a volumetric flask. Add a known volume of methanol.[3]
-
Sonication: Sonicate the mixture for approximately 15 minutes to ensure the complete extraction of this compound.[3]
-
Filtration: Allow the solution to cool to room temperature. Filter the extract through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[3]
Data Presentation: Quantitative Method Parameters
The following table summarizes the performance of the validated HPLC-ELSD method.[4]
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Limit of Detection (LOD) | 2 µg/mL[4] |
| Limit of Quantification (LOQ) | 5 µg/mL[4] |
| Intra-day Precision (%RSD) | < 3%[4] |
| Inter-day Precision (%RSD) | < 3%[4] |
| Accuracy | 97 - 103%[4] |
| Recovery | 95 - 107%[4] |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample preparation to data analysis for the HPLC-ELSD method.
Caption: Workflow for this compound quantification by HPLC-ELSD.
Alternative and Advanced HPLC Methods
While HPLC-ELSD is robust for routine analysis, other detector choices offer different advantages.
-
HPLC with Charged Aerosol Detection (HPLC-CAD): Similar to ELSD, CAD is a mass-based detector that offers good sensitivity and uniform response for non-volatile analytes. A reported method using a C8 column achieved a limit of detection (LOD) of ≤ 5 ng on-column for this compound.[5]
-
HPLC with Mass Spectrometry (HPLC-MS): This is the most selective and sensitive technique. Using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with tandem mass spectrometry (MS/MS) allows for very low detection limits and confident identification, which is especially useful for complex matrices like plasma or edible oils.[6][7]
-
HPLC with UV Detection: Direct UV detection is possible but suffers from low sensitivity. Detection is typically performed at low wavelengths (e.g., 202-210 nm), where many other compounds can interfere.[8] Chemical derivatization with a UV-absorbing tag can significantly enhance sensitivity but adds complexity to the sample preparation.[9]
Comparative Summary of HPLC Methods
| Method | Column Type | Mobile Phase Example | Detector | Typical LOQ | Key Advantage |
| HPLC-ELSD | C8 (150 x 4.6 mm) | Methanol:Water (95:5)[4] | ELSD | 5 µg/mL[4] | Robust, reliable, no chromophore needed. |
| HPLC-CAD | C8 (150 x 4.6 mm) | Gradient (Methanol/Acetone based)[5] | CAD | ≤ 5 ng on-column (LOD)[5] | High sensitivity, broad applicability. |
| LC-APCI-MS/MS | C18 | Methanol | MS/MS | 50 ng/mL (in plasma)[7] | Highest selectivity and sensitivity. |
| HPLC-UV | C18 | Methanol:Acetonitrile | UV/PDA (208 nm) | ~17 µg/mL (for stigmasterol)[10][11] | Widely available instrumentation. |
Logical Diagram for Detector Selection
This diagram outlines the decision process for selecting an appropriate detector for phytosterol analysis.
Caption: Logic for selecting a suitable HPLC detector for this compound.
References
- 1. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. phcogj.com [phcogj.com]
Application Notes and Protocols for the Extraction and Purification of Stigmastanol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol, a saturated phytosterol found in various plant materials, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including cholesterol-lowering effects. The effective extraction and purification of this compound are critical for its application in research and product development. These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, covering a range of conventional and modern techniques. The methodologies are presented to ensure high yield and purity of the final product.
Extraction and Purification Strategies
The overall process for obtaining pure this compound from plant material involves two main stages: extraction of the crude phytosterol mixture and subsequent purification of this compound from this mixture. A general workflow is depicted below.
Data Presentation: Quantitative Yields of Phytosterols from Various Plant Sources
The yield of phytosterols, including this compound, can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Source | Extraction Method | Phytosterol(s) Analyzed | Yield | Purity | Reference |
| Cocoa Butter | Supercritical CO2 Extraction | Total Phytosterols | 6441 ± 0.11 µg/g | Not specified | [1] |
| Cocoa Butter | Ultrasound-Assisted Extraction (UAE) | Total Phytosterols | 5106 ± 0.02 µg/g | Not specified | [1] |
| Cocoa Butter | Soxhlet Extraction | Total Phytosterols | 4960 ± 0.01 µg/g | Not specified | [1] |
| Himalayan Walnuts | Ultrasound-Assisted Extraction (UAE) | β-sitosterol | 441.63 mg/kg | Not specified | [1] |
| Masson Pine Tall Oil | Saponification & Crystallization | β-sitosterol | 0.53% (overall) | 92% | [1][2] |
| Niger Seed Oil | Saponification & LLE | Total Phytosterols | 0.96 ± 0.02 mg/g | Not specified | [1][2] |
| Kalahari Melon Seeds | Supercritical CO2 Extraction | Total Phytosterols | 1063.6 mg/100 g | Not specified | [2] |
| Kalahari Melon Seeds | Soxhlet Extraction | Total Phytosterols | 431.1 mg/100 g | Not specified | [2] |
| Parthenium hysterophorous | Soxhlet & Column Chromatography | Stigmasterol | Not specified | Not specified | [3] |
| Sugarcane Bagasse | Supercritical Fluid Extraction | Total Phytosterols | 0.300 mg/g | Not specified | [4] |
Experimental Protocols
Herein, we provide detailed protocols for the key stages of this compound extraction and purification.
Protocol 1: Extraction of Crude Phytosterols
This protocol provides three alternative methods for the initial extraction of phytosterols from dried plant material.
A. Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a well-established method for extracting lipids and phytosterols.[5]
-
Materials:
-
Procedure:
-
Weigh a desired amount of powdered plant material and place it in a cellulose extraction thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask to two-thirds of its volume with the chosen solvent (n-hexane or petroleum ether).
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and evaporate the solvent using a rotary evaporator to obtain the crude lipid extract containing phytosterols.
-
B. Ultrasound-Assisted Extraction (UAE) (Modern Method)
UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt plant cell walls.[1][7]
-
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
n-hexane or ethanol[1]
-
-
Procedure:
-
Place a known amount of powdered plant material in a beaker or flask.
-
Add the extraction solvent (e.g., n-hexane or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature.[8]
-
After sonication, separate the extract from the plant residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to maximize the yield.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
C. Supercritical Fluid Extraction (SFE) (Green Technology)
SFE uses supercritical CO2 as a solvent, offering an environmentally friendly alternative to organic solvents.[4][9]
-
Materials:
-
Supercritical fluid extractor
-
Dried and powdered plant material
-
CO2 cylinder
-
Co-solvent (e.g., ethanol) (optional)
-
-
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters, including pressure (e.g., 200-400 bar), temperature (e.g., 40-80 °C), and CO2 flow rate.[4]
-
If using a co-solvent, set the desired percentage (e.g., 0-10% ethanol).[4]
-
Start the extraction process. The supercritical CO2 will pass through the plant material, dissolving the phytosterols.
-
The extract is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extract.
-
The extraction is typically run for a predetermined time (e.g., 150 minutes).[4]
-
Protocol 2: Saponification of Crude Extract
Saponification is often performed to hydrolyze sterol esters and remove fatty acids, thus concentrating the free phytosterols.[2][5]
-
Materials:
-
Procedure:
-
Dissolve the crude extract in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of ethanolic KOH solution.
-
Reflux the mixture for 1-2 hours with constant stirring.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of distilled water.
-
Extract the unsaponifiable matter (containing free phytosterols) three times with n-hexane or diethyl ether.[1][2]
-
Combine the organic layers and wash them with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the unsaponifiable matter rich in phytosterols.
-
Protocol 3: Purification of this compound
This protocol outlines two common methods for purifying this compound from the enriched phytosterol mixture.
A. Crystallization
Crystallization is a simple and effective method for purifying phytosterols based on their differential solubility.[10][11]
-
Materials:
-
Unsaponifiable matter
-
Methanol, ethanol, or a mixture of methanol and n-hexane[2]
-
Beaker
-
Hot plate
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the unsaponifiable matter in a minimal amount of hot solvent (e.g., methanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Recrystallize the obtained crystals one or more times to achieve the desired purity. The purity can be checked by TLC or HPLC.
-
B. Column Chromatography
Column chromatography provides a higher degree of separation for isolating specific phytosterols.[3][6]
-
Materials:
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the unsaponifiable matter in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution), for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[6]
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Protocol 4: Analysis of this compound
The purity and identity of the isolated this compound should be confirmed using analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
-
System: Reversed-phase HPLC with a UV detector.[12]
-
Column: C18 column.[2]
-
Mobile Phase: Acetonitrile:water (e.g., 50:50).[12]
-
Detection: UV at 205 nm.[12]
-
Procedure:
-
Dissolve a small amount of the purified sample and a this compound standard in the mobile phase.
-
Inject the sample and standard into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the this compound content by comparing the peak area of the sample with a calibration curve generated from the standard.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Gas chromatograph coupled to a mass spectrometer.[13]
-
Column: TG-5MS capillary column or similar.[13]
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 150°C held for 5 minutes, then ramped to 320°C and held for 10 minutes.[13]
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Procedure:
-
Derivatize the sample and this compound standard if necessary (e.g., silylation).
-
Inject the sample and standard into the GC-MS system.
-
Identify this compound by comparing the retention time and mass spectrum with the standard.
-
Logical Relationships in Purification
The purification process often involves a series of steps to gradually increase the purity of the target compound.
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Ultrasound-assisted extraction of mycosterols from Agaricus bisporus L. vs conventional Soxhlet extraction | Semantic Scholar [semanticscholar.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and purification of stigmasterol and β-sitosterol from phytosterol mixtures by solvent crystallization method | Semantic Scholar [semanticscholar.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. myfoodresearch.com [myfoodresearch.com]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Stigmastanol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol, also known as sitostanol, is a saturated plant sterol with recognized cholesterol-lowering properties. To elucidate its metabolic fate, absorption, distribution, and excretion (ADME), isotopically labeled this compound is an invaluable tool. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), allow for the tracing of molecules in biological systems without the complications of radioactivity. This document provides detailed protocols for the synthesis of deuterium-labeled this compound from the readily available starting material, stigmasterol. It also outlines its characterization and provides context for its use in metabolic research.
Data Presentation
Table 1: Summary of Reagents for Deuterated this compound Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| Stigmasterol | C₂₉H₄₈O | 412.70 | Starting Material |
| 10% Palladium on Carbon | Pd/C | - | Catalyst |
| Isopropanol | C₃H₈O | 60.10 | Solvent |
| Deuterium Gas | D₂ | 4.028 | Isotopic Label Source |
Table 2: Key Parameters for Catalytic Deuteration of Stigmasterol
| Parameter | Value | Notes |
| Catalyst Loading | 0.1% - 0.2% (w/w of stigmasterol) | Higher loading can increase reaction rate but also cost. |
| Solvent to Substrate Ratio | 60:1 - 80:1 (molar ratio) | Ensures adequate dissolution and mixing. |
| Temperature | 82 °C | Optimal for reaction kinetics. |
| Pressure | Atmospheric | Simplifies the experimental setup. |
| Reaction Time | 8 - 10 hours | Sufficient for high conversion. |
| Expected Conversion Rate | > 95% | Based on hydrogenation with H₂.[1] |
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural verification | Disappearance of vinylic proton signals from the C5-C6 and C22-C23 double bonds. |
| ¹³C NMR | Structural verification | Disappearance of sp² carbon signals and appearance of new sp³ signals in the corresponding saturated positions. |
| Mass Spectrometry (GC-MS) | Confirmation of deuteration and isotopic enrichment | Increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak for the purified product. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound from Stigmasterol
This protocol is adapted from the catalytic hydrogenation of stigmasterol.[1] Deuterium gas is used in place of hydrogen gas to introduce the isotopic labels.
Materials:
-
Stigmasterol
-
10% Palladium on carbon (Pd/C)
-
Isopropanol (anhydrous)
-
Deuterium gas (D₂)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Activation: To a three-necked flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet, add 250 mL of isopropanol and 340 mg of 10% Pd/C (for a 17 g scale reaction). Heat the suspension to 65 °C while stirring. Purge the flask with an inert gas (e.g., argon) and then introduce deuterium gas at a flow rate of approximately 350 mL/min for 30 minutes to activate the catalyst.
-
Reaction Setup: Increase the temperature to 82 °C. Add 17 g (0.041 mol) of stigmasterol to the flask.
-
Deuteration: Continue to bubble deuterium gas through the reaction mixture under stirring at atmospheric pressure.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically complete within 8-10 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Product Isolation: Cool the filtrate in an ice bath to precipitate the deuterated this compound as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold isopropanol. The product can be further purified by recrystallization from ethanol or acetone to yield high-purity deuterated this compound.
Protocol 2: Characterization of Deuterated this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR changes: The signals corresponding to the olefinic protons at the C5-C6 and C22-C23 positions of stigmasterol will be absent in the spectrum of this compound.
-
Expected ¹³C NMR changes: The signals for the sp² carbons of the double bonds will be replaced by signals for sp³ carbons at the newly saturated positions.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the hydroxyl group of the deuterated this compound to a trimethylsilyl (TMS) ether to improve its volatility for GC analysis.[2]
-
Inject the derivatized sample into the GC-MS.
-
Expected Results: The mass spectrum will show a molecular ion peak that is shifted to a higher m/z value compared to unlabeled this compound, corresponding to the number of deuterium atoms incorporated. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled molecular ion peaks.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of deuterated this compound.
Caption: Simplified metabolic pathway of this compound in mammals.
References
Application Notes: Stigmastanol as a Biomarker in Paleoclimatology and Paleoecology
Introduction
Stigmastanol (5α-stigmastan-3β-ol) is a saturated sterol, or stanol, that serves as a powerful molecular biomarker in paleoenvironmental research. It is primarily formed through the microbial reduction of β-sitosterol, a common phytosterol found in terrestrial higher plants, within the anaerobic environment of herbivore guts.[1][2] Consequently, its presence and concentration in sedimentary archives like lake and marine sediments provide valuable insights into past ecological and climatic conditions. This compound's chemical stability allows it to be well-preserved over geological timescales, making it an excellent proxy for reconstructing past environments.[3]
Principle of Application
The core principle behind the use of this compound lies in its specific origins. The main sources of this compound in sedimentary records are:
-
Herbivore Fecal Matter: The primary source is the fecal matter of herbivores, which consume terrestrial plants rich in β-sitosterol.[1][4] This makes this compound an effective proxy for reconstructing the presence and relative abundance of large herbivore populations in a catchment area.[5][6]
-
Terrestrial Organic Matter Input: this compound is a key component of soil organic matter derived from plant and fecal breakdown.[7] Its transport into lacustrine or marine environments via runoff and erosion makes it a reliable tracer for terrestrial input.[7] Changes in its concentration can therefore reflect shifts in paleoclimatic conditions, such as precipitation patterns influencing runoff intensity.
By analyzing the concentration of this compound and its ratios to other sterols down a sediment core, researchers can infer changes in land use, vegetation cover, livestock presence, and climate-driven erosional processes.[7][8]
Applications in Paleoecology and Paleoclimatology
-
Reconstructing Herbivore Populations: Variations in this compound concentrations in lake sediments have been successfully correlated with known historical changes in livestock numbers and the replacement of nomadic pastoralism with permanent settlements.[7] This application is crucial for understanding the impact of megafauna and early human agricultural practices on ecosystems.
-
Tracing Terrestrial Runoff and Soil Erosion: Elevated levels of this compound in marine or lake sediments can indicate increased input of terrestrial organic matter.[7] This can be linked to paleoclimatic factors, where periods of higher rainfall would lead to greater soil erosion and runoff, transporting this compound from the catchment into the depositional basin.
-
Differentiating Fecal Sources: While coprostanol is a primary biomarker for human fecal matter, this compound is indicative of herbivorous animals.[4][6] The ratio between these and other stanols can help distinguish between human population pressures and the impact of livestock or wild herbivores on the environment.[5] For example, an increase in the 5β-stigmastanol concentration in lake sediments can signify a human occupancy largely dependent on livestock.[5]
Quantitative Data Presentation
The following tables summarize representative quantitative data for this compound and related diagnostic ratios used in paleoecological and paleoenvironmental studies.
Table 1: Representative Diagnostic Ratios Involving Stanols for Fecal Source Apportionment
| Ratio | Value | Interpretation | Reference(s) |
| (Coprostanol + Epicoprostanol) / (Coprostanol + Epicoprostanol + 5α-Cholestanol) | > 0.7 | High input of human fecal matter | [4] |
| < 0.7 | Low input of human fecal matter; potential herbivore input | [4] | |
| epi-5β-stigmastanol / 5β-stigmastanol | > Modern Dung Values | Suggests in-situ epimerization under anaerobic conditions over time | [4] |
This table presents a simplified representation of data linking 5α-stigmastanol abundance to historical livestock numbers, demonstrating its utility as a paleoecological proxy.
| Time Period (Approx. AD) | Relative Abundance of 5α-Stigmastanol (%) | Livestock Number (x10,000) | Paleoecological Interpretation | Reference(s) |
| 1300 - 1500 | Low | Low / Nomadic | Period of nomadic pastoralism with lower landscape impact. | [7] |
| 1500 - 1800 | Moderate, increasing | Increasing | Gradual increase in settlement and livestock grazing. | [7] |
| 1800 - Present | High | High | Permanent settlement, significant expansion of animal husbandry. | [7] |
Experimental Protocols and Methodologies
The accurate analysis of this compound from sediment cores requires a robust, multi-step process to extract, isolate, and quantify the target biomarker.
Diagram: Experimental Workflow for this compound Analysis
Caption: Generalized workflow for the analysis of this compound from sediment cores.
Detailed Protocol: Sterol/Stanol Analysis from Sediments
This protocol is a generalized methodology based on common practices in the literature.[1][9]
-
Sample Preparation 1.1. Sediment cores are sectioned into desired depth intervals (e.g., every 1-2 cm) in a clean environment to avoid contamination. 1.2. The sectioned sediment samples are freeze-dried (lyophilized) to remove all water content, typically for 48-72 hours, until a constant weight is achieved. 1.3. The dried sediment is ground into a fine, homogenous powder using a pre-cleaned agate mortar and pestle.
-
Lipid Extraction 2.1. Weigh approximately 5 g of the dried, powdered sediment into a clean extraction thimble or glass centrifuge tube. 2.2. Add a known amount of an internal standard (e.g., 5α-cholestane or androstanol) to the sample for later quantification.[9] 2.3. Extract the total lipids using an ultrasonic bath or Soxhlet extractor. A common solvent mixture is dichloromethane (DCM) and methanol (MeOH) in a 2:1 (v/v) ratio.[9] For ultrasonication, repeat the extraction three times for 30 minutes each.[9] 2.4. Combine the solvent extracts and reduce the volume by rotary evaporation. Transfer to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
-
Saponification (Optional but Recommended) 3.1. To the dried total lipid extract, add a solution of 2 M potassium hydroxide (KOH) in methanol to hydrolyze ester-bound lipids, releasing them into their free forms. 3.2. Heat the mixture at 80°C for 2 hours. 3.3. After cooling, add deionized water and extract the neutral lipid fraction (containing the sterols and stanols) three times with n-hexane. 3.4. Combine the hexane fractions, wash with deionized water until neutral, and dry over anhydrous sodium sulfate. Evaporate the solvent to near dryness.
-
Fractionation and Clean-up 4.1. Prepare a silica gel column for chromatography. 4.2. Apply the neutral lipid extract to the top of the column. 4.3. Elute different lipid classes using solvents of increasing polarity. A neutral fraction containing sterols and stanols is typically eluted with a mixture of n-hexane and ethyl acetate. 4.4. Collect the sterol/stanol fraction and evaporate the solvent under nitrogen.
-
Derivatization 5.1. To the dried sterol/stanol fraction, add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] 5.2. Seal the vial and heat at 70°C for 1 hour to convert the hydroxyl groups of the stanols to trimethylsilyl (TMS) ethers, which are more volatile and suitable for gas chromatography.[1] 5.3. After cooling, the sample is ready for analysis.
-
Instrumental Analysis (GC-MS) 6.1. Gas Chromatograph: Agilent 6890 or similar. 6.2. Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. 6.3. Carrier Gas: Helium at a constant flow of 1 mL/min. 6.4. Injector: Splitless mode at 280-300°C. 6.5. Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C (hold 15-20 min). 6.6. Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for targeted quantification of specific sterol and stanol fragments.[9]
-
Quantification and Data Interpretation 7.1. Identify this compound and other target compounds based on their retention times and mass spectra compared to authentic standards. 7.2. Quantify the concentration of each compound by comparing its peak area to the peak area of the internal standard added at the beginning of the procedure.[9] 7.3. Normalize concentrations to the dry weight of the sediment (e.g., in ng/g dw). Calculate diagnostic ratios and plot data versus depth/age to reconstruct paleoenvironmental changes.
Logical and Pathway Diagrams
Diagram: Diagenetic Pathway of this compound
Caption: Diagenetic pathway from β-sitosterol in plants to this compound in sediments.
Diagram: Conceptual Model for Paleo-Reconstruction
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Use of Stigmastanol as an Internal Standard in Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard to ensure precision and accuracy. Stigmastanol, a saturated plant sterol (phytostanol), serves as an excellent internal standard for the quantification of cholesterol and other sterols in various biological matrices. Its structural similarity to cholesterol and its low natural abundance in most animal tissues make it an ideal candidate to mimic the behavior of endogenous sterols during extraction, derivatization, and chromatographic analysis, thereby correcting for sample loss and analytical variations.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Properties of this compound as an Internal Standard
-
Structural Similarity: this compound's core steroid structure is analogous to that of cholesterol, ensuring similar extraction efficiency and chromatographic behavior.
-
Chemical Stability: As a saturated sterol, this compound is chemically stable and less prone to degradation during sample processing compared to unsaturated sterols.
-
Low Natural Abundance: Its minimal presence in most animal-derived samples prevents interference with the measurement of endogenous analytes.
-
Distinct Mass Spectrum: this compound and its derivatives have a unique mass-to-charge ratio (m/z) that allows for clear differentiation from cholesterol and other common sterols in mass spectrometric analyses.
Experimental Workflow for Lipid Analysis using this compound
The general workflow for quantifying sterols using this compound as an internal standard involves several key steps from sample preparation to data analysis.
Caption: Workflow for sterol quantification using this compound.
Experimental Protocols
Protocol 1: Quantification of Cholesterol in Plasma by GC-MS
This protocol details the steps for extracting lipids, preparing them for analysis, and quantifying cholesterol in a plasma sample using this compound as the internal standard.
1. Materials and Reagents:
-
Plasma sample
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
1 M Methanolic KOH
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Nitrogen gas supply
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
2. Sample Preparation:
-
Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma. Spike the sample with a known amount of this compound internal standard (e.g., 10 µL of a 1 mg/mL solution).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids into a new glass tube.
-
-
Saponification:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 1 M methanolic KOH.
-
Cap the tube tightly and heat at 90°C for 1 hour to hydrolyze the steryl esters.
-
-
Extraction of Unsaponifiable Fraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 3 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the hexane extraction twice more and combine the hexane fractions.
-
Dry the combined hexane extracts under nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.
-
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Cholesterol-TMS: m/z 368.3, 458.4
-
This compound-TMS: m/z 386.4, 488.5
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions of cholesterol-TMS and this compound-TMS.
-
Calculate the peak area ratio of cholesterol-TMS to this compound-TMS.
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of cholesterol and a fixed concentration of this compound, following the same derivatization procedure.
-
Plot the peak area ratio against the concentration of cholesterol to generate a linear regression curve.
-
Determine the concentration of cholesterol in the plasma sample by interpolating its peak area ratio on the calibration curve.
Protocol 2: Quantification of Phytosterols in Edible Oils by LC-MS/MS
This protocol is suitable for the analysis of underivatized phytosterols, including β-sitosterol, campesterol, and stigmasterol, using this compound as an internal standard.
1. Materials and Reagents:
-
Edible oil sample
-
This compound internal standard solution (1 mg/mL in isopropanol)
-
Hexane
-
2 M Methanolic KOH
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
LC-MS/MS system
2. Sample Preparation:
-
Internal Standard Spiking: Weigh approximately 250 mg of the oil sample into a glass tube. Add a known amount of this compound internal standard.
-
Saponification:
-
Add 5 mL of 2 M methanolic KOH.
-
Heat at 60°C for 1 hour.
-
-
Extraction:
-
Add 5 mL of water and 5 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Collect the upper hexane layer. Repeat the extraction twice.
-
Combine the hexane extracts and wash with 5 mL of water.
-
Dry the hexane extract under nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 10 mM ammonium acetate
-
Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
4. Data Analysis:
Follow a similar procedure as for GC-MS, using the SRM transitions to calculate peak area ratios and quantify the analytes against a calibration curve.
Data Presentation
The following tables summarize representative quantitative data obtained using this compound as an internal standard.
Table 1: GC-MS Quantification of Cholesterol in Human Plasma
| Sample ID | This compound Added (µg) | Cholesterol Peak Area | This compound Peak Area | Peak Area Ratio (Cholesterol/Stigmastanol) | Calculated Cholesterol Concentration (µg/mL) |
| Plasma 1 | 10 | 1,250,000 | 890,000 | 1.404 | 185.2 |
| Plasma 2 | 10 | 1,180,000 | 885,000 | 1.333 | 175.8 |
| Plasma 3 | 10 | 1,320,000 | 905,000 | 1.459 | 192.4 |
Table 2: LC-MS/MS Quantification of Phytosterols in Corn Oil
| Analyte | This compound Added (µg/g) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/Stigmastanol) | Calculated Concentration (mg/g) |
| β-Sitosterol | 50 | 3,450,000 | 680,000 | 5.074 | 4.35 |
| Campesterol | 50 | 1,520,000 | 680,000 | 2.235 | 1.92 |
| Stigmasterol | 50 | 590,000 | 680,000 | 0.868 | 0.74 |
Signaling Pathways and Logical Relationships
While this compound itself is not part of a biological signaling pathway, its use is integral to the analytical workflow for studying pathways involving sterols. For instance, in studies of cholesterol metabolism, accurate quantification is crucial.
The following diagram illustrates the logical relationship in a typical quantitative lipidomics experiment where this compound plays a key role.
Caption: Logical flow of a quantitative lipidomics experiment.
Application Notes and Protocols for the NMR Spectroscopic Characterization of Stigmastanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol, a saturated phytosterol, is a compound of significant interest in pharmaceutical and nutraceutical research due to its cholesterol-lowering properties and potential as a biomarker. Accurate structural elucidation and purity assessment are critical for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive characterization of this compound.[1] It provides detailed information about the molecular structure, including the stereochemistry, and allows for quantification.[2] These application notes provide a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, the precise structure of this compound can be confirmed. Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can further aid in assigning complex signals and confirming connectivity.
Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, with data referenced from closely related and well-documented sterols like β-sitosterol and stigmasterol, typically recorded in deuterated chloroform (CDCl₃).[3][4] Tetramethylsilane (TMS) is used as an internal standard.[5]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity |
| 1 | ~37.3 | ||
| 2 | ~31.7 | ||
| 3 | ~71.8 | ~3.53 | m |
| 4 | ~42.3 | ||
| 5 | ~45.8 | ||
| 6 | ~29.7 | ||
| 7 | ~31.9 | ||
| 8 | ~35.5 | ||
| 9 | ~54.2 | ||
| 10 | ~36.2 | ||
| 11 | ~21.2 | ||
| 12 | ~39.8 | ||
| 13 | ~42.3 | ||
| 14 | ~56.1 | ||
| 15 | ~24.3 | ||
| 16 | ~28.2 | ||
| 17 | ~56.0 | ||
| 18 | ~12.0 | ~0.68 | s |
| 19 | ~19.3 | ~0.92 | s |
| 20 | ~36.2 | ||
| 21 | ~18.8 | ~0.92 | d |
| 22 | ~33.9 | ||
| 23 | ~26.1 | ||
| 24 | ~45.8 | ||
| 25 | ~29.2 | ||
| 26 | ~19.8 | ~0.84 | d |
| 27 | ~19.0 | ~0.81 | d |
| 28 | ~23.1 | ||
| 29 | ~12.0 | ~0.83 | t |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), 99.8% D
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality[6]
-
Pasteur pipettes and bulbs
-
Small vials
-
Kimwipes or cotton wool for filtration
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[5][8]
-
Dissolution: Gently swirl the vial to completely dissolve the sample. Sonication can be used if necessary to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of Kimwipe or cotton wool directly into a clean 5 mm NMR tube.[6][8] This step is crucial for achieving high-resolution spectra.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing Protocol
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the experimental and logical workflows for the NMR characterization of this compound.
Caption: Experimental workflow for this compound NMR characterization.
Caption: Logical workflow for this compound structure confirmation.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. ijpsr.com [ijpsr.com]
- 5. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
Application Notes: Enhancing Stigmastanol Detection through Derivatization
Introduction
Stigmastanol, a saturated plant sterol (phytostanol), is a biomarker of significant interest in clinical, nutritional, and environmental research.[1] Its analysis is often challenging due to its high polarity and low volatility, which can result in poor chromatographic peak shape and thermal degradation during analysis, particularly with gas chromatography (GC).[2] Derivatization is a critical sample preparation step that chemically modifies the this compound molecule to overcome these challenges. By masking the polar hydroxyl group, derivatization increases the analyte's volatility and thermal stability, thereby improving chromatographic performance and enhancing detection sensitivity.[2][3] This document provides detailed protocols for the most effective derivatization techniques for this compound analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Derivatization Techniques
Silylation for GC-MS Analysis
Silylation is the most common derivatization technique for the analysis of sterols by GC-MS.[2] This process involves the replacement of the active hydrogen in the C-3 hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This modification increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[2][4] Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2] The resulting TMS-ether derivatives provide excellent chromatographic separation and produce characteristic mass spectra for confident identification and quantification.[5]
Picolinoyl Esterification for LC-MS Analysis
For LC-MS applications, particularly those using electrospray ionization (ESI), derivatization is employed to enhance ionization efficiency.[4][6] Neutral molecules like this compound are difficult to ionize effectively.[6][7] Picolinoyl ester derivatization attaches a picolinoyl group, which contains a basic nitrogen atom, to the this compound molecule.[4] This addition facilitates protonation, leading to a significant increase in signal intensity in the positive ion mode ([M+H]+), enabling highly sensitive detection of low-abundance sterols in complex biological matrices.[4][6][8]
Quantitative Data Summary
The following table summarizes key quantitative performance metrics for this compound detection using various analytical methods, including those that employ derivatization and those that do not.
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | HPLC-ELSD | 2 µg/mL | [9][10][11] |
| Limit of Quantification (LOQ) | HPLC-ELSD | 5 µg/mL | [9][10][11] |
| Intra-day Precision (%RSD) | HPLC-ELSD | < 3% | [9][10][11] |
| Inter-day Precision (%RSD) | HPLC-ELSD | < 3% | [9][10][11] |
| Accuracy (% Recovery) | HPLC-ELSD | 97 - 103% | [9][10][11] |
| Recovery from Matrix | HPLC-ELSD | 95 - 107% | [9][10][11] |
| Limit of Detection (LOD) | LC-MS/MS (Picolinoyl Ester) | < 1 pg on-column | [8] |
| Recovery from Serum | LC-MS/MS (Picolinoyl Ester) | 88.1% - 102.5% | [8] |
| Limit of Quantification (LOQ) | GC-FID (TMS Ether) | 1.00 mg/100 g | [12] |
| Recovery from Matrix | GC-FID (TMS Ether) | 95.0% - 108% (Stigmasterol) | [12] |
Experimental Workflows and Visualizations
The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Cleanup of Stigmastanol Samples Using Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastanol, a saturated phytostanol, is of significant interest in the pharmaceutical and nutraceutical industries due to its cholesterol-lowering effects. Accurate quantification of this compound in various matrices, such as oral dosage forms, food products, and biological samples, is crucial for quality control, dosage verification, and research. These matrices are often complex, containing lipids and other interfering substances that can compromise analytical accuracy. Solid-Phase Extraction (SPE) is a robust and efficient sample cleanup technique used to isolate and concentrate analytes from complex mixtures, ensuring a cleaner extract for subsequent analysis by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2] This document provides a detailed protocol for the solid-phase extraction of this compound samples.
Principle of Solid-Phase Extraction
SPE operates on the principle of chromatography, where a sample is passed through a solid sorbent.[3] Analytes of interest, like this compound, are retained on the sorbent while interferences are washed away. A subsequent elution step with a different solvent is used to recover the purified analyte. The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the matrix. For this compound, which is a nonpolar compound, both normal-phase (polar sorbent, nonpolar solvents) and reversed-phase (nonpolar sorbent, polar solvents) SPE can be employed.
Experimental Protocols
The following protocols are generalized based on established methods for phytosterols and similar compounds. Method validation is essential for specific sample matrices.
Protocol 1: Normal-Phase SPE for this compound Cleanup
This protocol is suitable for samples where this compound has been extracted into a nonpolar solvent. Silica is a commonly used sorbent for this purpose.[4]
Materials:
-
SPE Cartridge: Silica-based, 1g bed mass
-
Sample: this compound extract in a nonpolar solvent (e.g., n-hexane)
-
Conditioning Solvent: n-hexane
-
Washing Solvent 1: n-hexane/diethyl ether (9:1 v/v)
-
Washing Solvent 2: n-hexane/diethyl ether (1:1 v/v)
-
Elution Solvent: Acetone
-
SPE Manifold
-
Collection Vials
-
Nitrogen Evaporator
Procedure:
-
Column Conditioning: Pass 5 mL of n-hexane through the silica SPE cartridge to activate the sorbent. Do not allow the column to dry out.[5]
-
Sample Loading: Load the sample extract (dissolved in a minimal amount of n-hexane) onto the conditioned cartridge. A slow and consistent flow rate of 1-2 drops per second is recommended to ensure optimal retention.
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of n-hexane/diethyl ether (9:1 v/v) to elute nonpolar interferences.
-
Wash the cartridge with 5 mL of n-hexane/diethyl ether (1:1 v/v) to elute more polar interferences.
-
-
Elution (Analyte Collection): Elute the retained this compound with 10 mL of acetone into a clean collection vial.
-
Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., methanol for HPLC).
Protocol 2: Reversed-Phase SPE for this compound Cleanup
This protocol is applicable for samples in a more polar matrix. C18 is a common reversed-phase sorbent.[1]
Materials:
-
SPE Cartridge: C18-based, 1g bed mass
-
Sample: this compound extract in a polar solvent (e.g., acetonitrile)
-
Conditioning Solvent 1: Methanol or Acetonitrile (5 mL)
-
Conditioning Solvent 2: Water (5 mL)
-
Sample Solvent: Acetonitrile
-
Elution Solvent: Chloroform-methanol (95:5 v/v) or Acetonitrile-toluene mixture
-
SPE Manifold
-
Collection Vials
-
Nitrogen Evaporator
Procedure:
-
Column Conditioning:
-
Pass 5 mL of methanol or acetonitrile through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of water. Do not let the sorbent dry.[5]
-
-
Sample Loading: Dissolve the unsaponifiable matter containing this compound in 20 mL of acetonitrile and load it onto the conditioned cartridge.[1]
-
Washing (Interference Removal): Wash the cartridge with a suitable polar solvent to remove interferences. The specific solvent will depend on the sample matrix and should be optimized during method development.
-
Elution (Analyte Collection): Elute the this compound with a nonpolar solvent mixture. Options include chloroform-methanol (95:5 v/v) or an acetonitrile-toluene mixture.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent analytical technique.
Data Presentation
The following tables summarize quantitative data from studies on phytosterol analysis, which can be indicative of the performance expected for this compound.
Table 1: Recovery Rates of Phytosterols Using SPE
| Analyte | SPE Sorbent | Sample Matrix | Recovery Rate (%) | Reference |
| β-Sitosterol | Monolithic column | Plant oil | 90.96 - 103.56 | [2] |
| Phytosterols | Not specified | Edible vegetable oils | Not specified | [6] |
| Sterol Oxidation Products | Silica | Rapeseed oil | 88 - 96 | |
| Sterols and Secosteroids | Not specified | Human plasma | 85 - 110 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds
| Analyte | Analytical Method | LOD | LOQ | Reference |
| This compound | HPLC-ELSD | 2 µg/mL | 5 µg/mL | |
| Stigmasterol | RP-HPLC | 1.50 µg/mL | 4.55 µg/mL | [8] |
| Fecal Sterols | GC-MS | 1.3 - 15 ng/mL | Not specified | [9] |
| Phytosterols | LC-MS/MS | Not specified | 2.3 - 4.1 ng/mL | [2] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical separation of this compound from interferences using SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Stigmastanol Screening Immunoassay
Introduction
Stigmastanol, a saturated plant sterol or phytostanol, is of increasing interest in biomedical and pharmaceutical research due to its cholesterol-lowering properties and potential as a biomarker for various physiological and pathological conditions. High-throughput screening (HTS) of this compound levels is crucial for drug discovery and development, enabling the rapid analysis of large numbers of samples. This document provides detailed application notes and protocols for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for high-throughput this compound screening.
Principle of the Assay
The developed assay is a competitive immunoassay. This format is ideal for the detection of small molecules like this compound.[1] In this assay, this compound in a sample competes with a fixed amount of labeled this compound (this compound-enzyme conjugate) for binding to a limited number of anti-stigmastanol antibody-coated microplate wells. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by a substrate that reacts with the enzyme of the conjugate, and the resulting color change is measured. The concentration of this compound in the samples is determined by comparing the signal with a standard curve generated using known concentrations of this compound.
Application
This high-throughput screening assay can be utilized for:
-
Drug Discovery: Screening compound libraries for their effect on this compound metabolism and uptake.
-
Clinical Research: Quantifying this compound levels in biological samples as a potential biomarker.
-
Nutraceutical Development: Assessing the efficacy of products designed to modulate sterol absorption.
I. Experimental Protocols
Protocol 1: Preparation of this compound Immunogen
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein to form an immunogen. This involves the synthesis of a this compound derivative (hapten) with a linker arm suitable for protein conjugation.
1.1. Synthesis of this compound-Hapten (this compound-3-O-hemisuccinate)
-
Dissolve this compound: Dissolve this compound in pyridine.
-
Add Succinic Anhydride: Add succinic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: Purify the resulting this compound-3-O-hemisuccinate by silica gel column chromatography.
-
Characterization: Confirm the structure of the hapten using techniques such as NMR and mass spectrometry.
1.2. Conjugation of this compound-Hapten to Carrier Protein (KLH)
-
Activate Hapten: Activate the carboxyl group of the this compound-3-O-hemisuccinate using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[]
-
Prepare Carrier Protein: Dissolve Keyhole Limpet Hemocyanin (KLH) in phosphate-buffered saline (PBS).
-
Conjugation Reaction: Add the activated hapten to the KLH solution and stir at 4°C overnight.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS.
-
Characterization: Confirm the conjugation by measuring the protein concentration and determining the hapten-to-protein molar ratio.
Protocol 2: Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.[1][3]
2.1. Immunization and Hybridoma Production
-
Immunization: Immunize BALB/c mice with the this compound-KLH immunogen emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).[3] Administer booster injections every 2-3 weeks.
-
Titer Monitoring: Monitor the antibody titer in the mouse serum by indirect ELISA using this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) as the coating antigen.
-
Spleen Cell Fusion: Once a high antibody titer is achieved, sacrifice the mouse and isolate the spleen. Fuse the spleen cells with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).[3]
-
Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
2.2. Screening and Cloning
-
Primary Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.
-
Secondary Screening: Select positive hybridomas and perform a competitive ELISA to identify clones that produce antibodies with high affinity and specificity for free this compound.
-
Cloning: Clone the selected hybridoma cells by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected clones and produce monoclonal antibodies in larger quantities. Purify the antibodies from the cell culture supernatant using protein A/G affinity chromatography.[4][5]
Protocol 3: Competitive ELISA for this compound
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.[6][7]
3.1. Reagents and Materials
-
Anti-stigmastanol monoclonal antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplates
-
Microplate reader
3.2. Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with 100 µL/well of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction:
-
Add 50 µL/well of this compound standards or samples at various dilutions in assay buffer.
-
Add 50 µL/well of anti-stigmastanol monoclonal antibody (pre-titered for optimal concentration) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add 100 µL/well of HRP-conjugated secondary antibody (specific for the primary antibody's species and isotype). Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
II. Data Presentation
Quantitative data from the assay validation should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Linear Range | 80 - 280 ng/spot[8] |
| Limit of Detection (LOD) | 20 ng[9] |
| Limit of Quantification (LOQ) | 60 ng[9] |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 99.92%[9] |
Note: The values presented in this table are examples based on similar assays and should be determined experimentally for the specific this compound immunoassay.
Table 2: Cross-Reactivity of the Anti-Stigmastanol Antibody
Cross-reactivity is a critical parameter for immunoassays targeting molecules with structurally similar analogs.[10][11][12][13] The specificity of the anti-stigmastanol antibody should be tested against a panel of related sterols.
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | Value | 100 |
| Stigmasterol | Value | Calculated Value |
| β-Sitosterol | Value | Calculated Value |
| Campesterol | Value | Calculated Value |
| Cholesterol | Value | Calculated Value |
Note: IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of competing compound) x 100. These values must be determined experimentally.
III. Visualizations
Diagram 1: this compound Biosynthesis Pathway
References
- 1. susupport.com [susupport.com]
- 3. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 4. biomatik.com [biomatik.com]
- 5. sinobiological.com [sinobiological.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. ijpbs.net [ijpbs.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in stigmastanol analysis of complex samples.
Welcome to the technical support center for stigmastanol analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this compound in complex samples, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] Common culprits in complex biological and food samples include endogenous components like phospholipids, salts, and proteins.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two widely used methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.[1]
-
Post-Extraction Spike: This is often considered the "gold standard" and involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This method provides a qualitative assessment by continuously infusing a standard solution of this compound post-chromatographic separation and injecting a blank matrix extract. Any observed signal suppression or enhancement as the matrix components elute indicates at what points in the chromatogram matrix effects are most pronounced.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled (SIL) internal standard of this compound is widely regarded as the most robust method to correct for matrix effects.[1] Because the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[1] If a SIL-stigmastanol is unavailable, a structurally similar compound that does not co-elute with other sample components can be used.[2]
Q4: Which ionization technique is preferable for this compound analysis to minimize matrix effects in LC-MS?
A4: For sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable and less prone to ion suppression compared to Electrospray Ionization (ESI), especially for nonpolar to moderately polar compounds.[1][3] ESI can suffer from significant ion suppression when analyzing sterols in complex biological matrices.[1]
Q5: Can derivatization help in overcoming matrix effects for GC-MS analysis?
A5: Yes, derivatization is a crucial step for GC-MS analysis of sterols. Silylation (e.g., using BSTFA or MSTFA) is a common derivatization technique that improves the volatility and thermal stability of this compound, leading to better chromatographic peak shapes and reduced interaction with active sites in the GC system.[3][4][5] This can help to chromatographically separate this compound from interfering matrix components.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Co-elution with interfering matrix components. 3. Inappropriate mobile phase in LC. | 1. GC-MS: Ensure proper and complete derivatization (silylation) of this compound. Use a deactivated inlet liner. 2. LC-MS/HPLC: Optimize the mobile phase composition and gradient.[6] Consider a different column chemistry (e.g., C8 or C18).[7][8][9] 3. Improve sample cleanup to remove interferences.[3] |
| Low Signal Intensity / Ion Suppression | 1. High concentration of co-eluting matrix components. 2. Inefficient ionization source for sterols (e.g., ESI). 3. Sample loss during preparation. | 1. Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][10] 2. If using LC-MS, switch from ESI to APCI.[1][3] 3. Use a deuterated or stable isotope-labeled internal standard to compensate for signal suppression.[3] 4. Dilute the sample extract if sensitivity allows, to reduce the concentration of interfering components.[1] |
| Poor Reproducibility of Quantification | 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation. | 1. Incorporate a stable isotope-labeled internal standard; this is the most effective way to correct for variability in matrix effects.[1] 2. Automate sample preparation steps where possible to ensure consistency. 3. Ensure complete and reproducible derivatization if using GC-MS. |
| High Background Noise in Chromatogram | 1. Incomplete removal of matrix components. 2. Contaminated solvents or reagents. | 1. Implement a more effective sample preparation method, such as transitioning from simple protein precipitation to more selective techniques like SPE.[1][10] 2. Use high-purity solvents and freshly prepared reagents. |
| Inability to Separate this compound from Isomers | 1. High structural similarity leading to co-elution. | 1. Chromatographic Optimization: Employ specialized stationary phases, such as pentafluorophenyl (PFP) columns, which can enhance the resolution of isomers. Optimize mobile phase composition, flow rate, and column temperature.[3] 2. Alternative Chromatography: Consider techniques like supercritical fluid chromatography (SFC) for better separation of isomers.[3] |
Experimental Protocols
Protocol 1: this compound Analysis in Oral Dosage Forms by HPLC-ELSD
This protocol is adapted from a method for the analysis of this compound in oral dosage forms.[7][8][9]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent[7] |
| Column | Phenomenex Luna C8, 5 µm, 150 mm x 4.6 mm i.d.[7][8][9] |
| Mobile Phase | Methanol:Water (95:5 v/v)[7][8][9] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient[7] |
| Detector | Evaporative Light Scattering Detector (ELSD)[7] |
| ELSD Nebulizer | Nitrogen gas at 276 kPa[7] |
| ELSD Drift Tube Temp. | 50 °C[7] |
| Internal Standard | Cholesterol (50 µg/mL)[7][9] |
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.[7]
-
Internal Standard Solution (50 µg/mL): Accurately weigh 5 mg of cholesterol and dissolve in 100 mL of methanol.[7]
3. Sample Preparation:
-
Extraction: Transfer an accurately weighed portion of the powdered oral dosage form, equivalent to the target concentration of this compound, into a volumetric flask. Add a known volume of methanol as the extraction solvent.[7]
-
Sonication and Filtration: Sonicate the mixture for 15 minutes to ensure complete extraction.[7] Allow the solution to cool to room temperature, and then filter it through a 0.45 µm syringe filter into an HPLC vial.[7]
Protocol 2: General Workflow for Sterol Analysis from Biological Samples by Mass Spectrometry
This protocol outlines a general workflow for the analysis of sterols from biological samples.[3]
1. Sample Preparation:
-
Homogenization: For tissue samples, homogenize in an appropriate buffer.
-
Saponification/Hydrolysis: To release esterified sterols, perform alkaline saponification (e.g., with ethanolic KOH).[11] This step is crucial for analyzing total this compound content.
-
Extraction: Perform a liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or a mixture of chloroform and methanol.[11][12]
-
Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge (e.g., silica) to remove interfering lipids. Nonpolar compounds can be eluted first with hexane, followed by the elution of sterols with a more polar solvent mixture like 30% isopropanol in hexane.[12]
-
Derivatization (for GC-MS): Evaporate the solvent and derivatize the dried extract using a silylating agent (e.g., BSTFA with 1% TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 100°C for 1 hour).[5]
2. Instrumental Analysis:
-
LC-MS/MS:
-
GC-MS:
-
Injector: Use a deactivated liner and operate in splitless mode for trace analysis.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of an improved internal-standard method in the quantitative sterol analyses of phytoplankton and oysters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Enhancing the Chromatographic Resolution of Stigmastanol Isomers
Welcome to the technical support center for the chromatographic analysis of stigmastanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to tackle common challenges in separating structurally similar this compound isomers like campestanol and sitostanol.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The primary difficulty lies in the high degree of structural similarity between this compound isomers. These molecules often share the same molecular weight and similar physicochemical properties, such as polarity and boiling point, making their separation by standard chromatographic techniques difficult.
Q2: What are the primary chromatographic techniques for separating this compound isomers?
A2: The two main techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each has its own set of advantages and challenges. GC, often coupled with Mass Spectrometry (GC-MS), is widely used and provides excellent separation for many sterols.[1] However, it typically requires derivatization to increase the volatility of the analytes.[1][2] HPLC, particularly with MS detection (LC-MS), offers the advantage of analyzing underivatized sterols at milder temperatures, though achieving baseline separation of isomers can still be challenging.[3]
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: Yes, derivatization is a crucial step for successful GC analysis of stigmastanols.[2] Due to their low volatility and polar hydroxyl group, underivatized sterols can exhibit poor peak shape and thermal degradation in the GC system.[2] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is the most common derivatization technique.[1][2] This process increases volatility and thermal stability, leading to improved chromatographic performance.[2]
Q4: What are the most common silylating agents for this compound derivatization?
A4: The most widely used silylating agents for sterol analysis are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Often, a catalyst like trimethylchlorosilane (TMCS) is added to BSTFA to enhance the reaction, particularly for hindered hydroxyl groups.[1][2]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution in GC Analysis
Symptoms:
-
Campestanol and sitostanol peaks are not baseline separated.
-
Inaccurate quantification due to overlapping peaks.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate GC Column Phase | The stationary phase of the GC column is critical for separating structurally similar isomers. For sterols, a mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can improve the separation of critical pairs.[4] Non-polar phases like 100% dimethylpolysiloxane are also commonly used but may offer less selectivity for isomers.[5][6] |
| Suboptimal Oven Temperature Program | The temperature ramp rate can significantly impact resolution. A slow and steady temperature gradient is often necessary. Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min or even lower) to allow for better separation.[4][7] |
| Carrier Gas Flow Rate is Too High | A lower linear velocity of the carrier gas (e.g., helium) can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. Optimize the flow rate according to your column's dimensions. |
| Incomplete Derivatization | If derivatization is incomplete, you may see split or broadened peaks. Ensure the silylation reaction goes to completion by optimizing the reaction time, temperature, and the amount of silylating agent.[1][8] The presence of moisture can also hinder the reaction.[8] |
Issue 2: Poor Resolution and Peak Co-elution in HPLC/UHPLC Analysis
Symptoms:
-
This compound isomer peaks are broad and overlapping.
-
Inability to distinguish between closely related isomers.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inadequate Stationary Phase Chemistry | A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce different separation mechanisms like π-π interactions.[9] C30 columns can also offer better shape selectivity for isomers.[9] For separating compounds based on unsaturation, silver ion chromatography can be very effective.[10][11][12] |
| Mobile Phase Composition is Not Optimized | The choice and ratio of organic solvents are critical. For reversed-phase HPLC, adjusting the ratio of solvents like acetonitrile, methanol, and isopropanol can significantly impact resolution.[7] A shallow gradient elution is often required to resolve isomers.[9] Sometimes, a simple mobile phase like pure methanol can provide better separation than acetonitrile/water mixtures.[4] |
| Suboptimal Column Temperature | Column temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Experiment with different column temperatures (e.g., in 5°C increments).[9] Lower temperatures can sometimes improve resolution, but may also increase analysis time and backpressure.[7][9] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Try reducing the injection volume or diluting the sample.[4] |
Issue 3: Peak Tailing in GC Analysis
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Active Sites in the GC System | The polar hydroxyl groups of underivatized sterols can interact with active sites (exposed silanols) in the inlet liner, column, or detector.[9] Ensure you are using a deactivated inlet liner and that the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.[9] |
| Incomplete Derivatization | As mentioned before, any remaining underivatized this compound will have a free hydroxyl group that can interact with active sites, leading to peak tailing. |
Experimental Protocols
Protocol 1: Sample Preparation and Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of this compound for GC-MS analysis.
-
Sample Drying: Ensure the sample extract is completely dry, as moisture can interfere with the silylation reaction.[8] This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolving the sterol and to act as a catalyst.[2]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[2]
-
Reaction: Securely cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[2][7][8]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[2]
Protocol 2: GC-MS Parameters for this compound Isomer Analysis
The following are typical starting parameters for the GC-MS analysis of silylated stigmastanols. Optimization will be required for your specific instrument and column.
| Parameter | Setting |
| GC Column | Mid-polarity 50% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate. |
| Injector Temperature | 280°C[4] |
| Oven Temperature Program | Start at 180°C, hold for 1 minute, then ramp to 290°C at 5°C/minute, and hold for 15 minutes.[4] |
| MS Detector | Operate in Selected Ion Monitoring (SIM) mode for target stigmastanols to enhance sensitivity and selectivity.[4] |
Protocol 3: HPLC-MS Parameters for this compound Isomer Analysis
This protocol offers a starting point for developing an HPLC-MS method for underivatized stigmastanols.
| Parameter | Setting |
| HPLC Column | Phenyl-hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 2.1 mm ID, 2.7 µm particle size). |
| Mobile Phase | Solvent A: Water with 0.1% formic acid. Solvent B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.[9] |
| Gradient Elution | Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. A shallow gradient is often required.[9] |
| Flow Rate | 0.2-0.4 mL/min[9] |
| Column Temperature | 40-50°C[9] |
| MS Detector | Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[9] Monitor for characteristic ions of your target stigmastanols. |
Data Presentation
Table 1: Comparison of GC Columns for Sterol Separation
| Stationary Phase | Polarity | Separation Principle | Application Notes |
| 100% Dimethylpolysiloxane | Non-polar | Separation primarily by boiling point.[6] | A good general-purpose column, but may have limited selectivity for isomers.[5][6] |
| 5% Phenyl-methylpolysiloxane | Low to Mid-polarity | Introduces π-π interactions, enhancing selectivity for aromatic or unsaturated compounds. | Commonly used for a wide range of applications and a good starting point for sterol analysis.[6] |
| 50% Phenyl-methylpolysiloxane | Mid-polarity | Increased phenyl content enhances selectivity for structurally similar isomers. | Recommended for improving the separation of critical pairs like β-sitosterol and stigmasterol.[4] |
Table 2: Comparison of HPLC Columns for Sterol Separation
| Stationary Phase | Separation Principle | Application Notes |
| C18 (Octadecylsilane) | Hydrophobic interactions | Standard for reversed-phase chromatography, but may offer insufficient selectivity for this compound isomers. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Can offer different selectivity compared to C18, enhancing separation of isomers with differences in their ring structures or side chains.[4][9] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions | Provides unique selectivity for positional isomers and compounds with aromatic rings.[9] |
| C30 (Triacontylsilane) | Shape selectivity and hydrophobic interactions | Offers enhanced shape selectivity for structurally similar, long-chain molecules like sterols.[9] |
| Silver Ion (Ag+) | Complexation with double bonds | Excellent for separating sterols based on the number and position of double bonds.[10][11][12] Not directly applicable to separating saturated this compound isomers from each other but useful for separating them from unsaturated sterols. |
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. axialscientific.com [axialscientific.com]
- 6. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stigmastanol Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization conditions for stigmastanol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, in its natural form, has low volatility and high polarity due to the presence of a hydroxyl group.[1] This makes it challenging to analyze directly by gas chromatography (GC) as it can lead to poor peak shape, thermal degradation in the GC inlet and column, and reduced sensitivity.[1] Derivatization, most commonly through silylation, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1] This process masks the polar hydroxyl group, which increases the molecule's volatility and thermal stability, thereby improving its chromatographic behavior for more accurate and sensitive quantification.[1]
Q2: What are the most common derivatization reagents for this compound?
A2: The most widely used derivatization technique for sterols like this compound is silylation.[1] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] BSTFA is often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance the derivatization of hindered hydroxyl groups.[2]
Q3: What are the optimal reaction conditions (temperature and time) for this compound derivatization?
A3: Optimal conditions can vary depending on the specific silylating agent and the sample matrix. However, a common starting point for derivatization with BSTFA/TMCS is heating the reaction mixture at 60-70°C for 30 to 60 minutes.[2][3][4] Some protocols suggest that with certain reagents, the reaction can proceed at room temperature, but heating is often recommended to ensure complete derivatization, especially for sterically hindered sterols.[2]
Q4: What is the role of pyridine in the derivatization reaction?
A4: Anhydrous pyridine is often added to the reaction mixture to serve two main purposes. Firstly, it acts as a solvent to help dissolve the sterol sample. Secondly, it can act as a catalyst for the silylation reaction.[1]
Q5: How can I confirm that the derivatization of this compound is complete?
A5: Incomplete derivatization will result in the presence of both the derivatized and underivatized this compound peaks in the gas chromatogram.[2] To confirm complete derivatization, you should see a single, sharp peak corresponding to the TMS-derivatized this compound. You can also analyze the mass spectrum of the peak to confirm the presence of the trimethylsilyl group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No derivatization or very low yield of the derivatized product. | Presence of moisture in the sample or reagents.[3] | Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents and fresh, high-quality silylating agents. Consider passing the sample extract through a sodium sulfate column to remove residual water.[3] |
| Insufficient amount of derivatizing agent.[3] | Use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample. You can try increasing the amount of the silylating agent to compensate for any potential decomposition due to trace amounts of water.[3] | |
| Inadequate reaction temperature or time.[5] | Increase the reaction temperature to 60-80°C and/or extend the reaction time to 60 minutes or longer to ensure the reaction goes to completion.[2][5] | |
| Broad or tailing peaks in the chromatogram. | Incomplete derivatization.[2] | Optimize the derivatization conditions (temperature, time, reagent concentration) as described above. |
| Active sites in the GC system (injector, column). | Use a deactivated injector liner and a high-quality, low-bleed GC column. Consider injecting a silylating agent solution to passivate the system before running samples. | |
| Presence of multiple peaks for this compound. | Incomplete derivatization leading to both derivatized and underivatized forms.[2] | Re-optimize the derivatization protocol to ensure a complete reaction. |
| Formation of enol-TMS ether artifacts if keto-sterols are present.[6] | While this compound does not have a keto group, if your sample contains other keto-sterols, consider a two-step derivatization protocol involving methoximation before silylation.[6] | |
| Rapid degradation of the GC column. | Injection of excess derivatization reagent.[6] | After derivatization, carefully evaporate the excess reagent under a gentle stream of nitrogen before reconstituting the sample in a suitable solvent like hexane for injection.[2][3] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol is a widely adopted and robust method for the derivatization of this compound.[1]
Materials:
-
This compound sample (dried)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial with a secure cap
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
-
Hexane (or other suitable solvent for injection)
Procedure:
-
Ensure the this compound sample is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine.[1]
-
Add 100 µL of BSTFA containing 1% TMCS to the vial.[1]
-
Securely cap the vial and vortex thoroughly for 30 seconds to ensure complete mixing.[1]
-
Incubate the vial at 70°C for 60 minutes in a heating block or oven.[1]
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized sample can be directly injected into the GC-MS. Alternatively, for a cleaner injection, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen, and the residue reconstituted in a known volume of hexane.[1]
Data Presentation
Table 1: Comparison of Common Silylating Agents for this compound Derivatization
| Silylating Agent | Common Abbreviation | Typical Reaction Conditions | Derivative Formed | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA + 1% TMCS | 60-70°C for 30-60 min[2] | Trimethylsilyl (TMS) ether | A robust and widely used choice for routine analysis of this compound.[1] The TMCS catalyst improves the reactivity for hindered hydroxyl groups.[2] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Room temperature to 80°C for 30-60 min[6][7] | Trimethylsilyl (TMS) ether | A powerful silylating agent, can be used for secondary and tertiary hydroxyl groups even at room temperature.[6] |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 60-100°C for 60 min[1] | t-butyldimethylsilyl (TBDMS) ether | Forms more stable derivatives compared to TMS ethers. The reaction rate is slower and may not be as effective for sterically hindered groups.[1] |
Table 2: Typical GC-MS Parameters for TMS-Derivatized this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[1] |
| Inlet Temperature | 280°C[1] |
| Injection Volume | 1 µL[1] |
| Injection Mode | Splitless[1] |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[1] |
| Ionization Energy | 70 eV[1] |
| Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Mass Scan Range | m/z 50-600[1] |
| Solvent Delay | 5 min[1] |
Visualizations
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Troubleshooting decision tree for incomplete this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Troubleshooting low recovery of stigmastanol during sample preparation.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low recovery of stigmastanol during sample preparation. The following information is designed to help you identify potential causes for low yield and provides systematic solutions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery?
Low recovery of this compound can often be attributed to several factors during sample preparation. The most common issues include:
-
Incomplete Saponification: this compound in many biological and food matrices exists in esterified or glycosidic forms. Incomplete hydrolysis of these forms will lead to an underestimation of the total this compound content.[1][2]
-
Suboptimal Extraction: The choice of solvent and extraction conditions are critical. Using a solvent with inappropriate polarity or an insufficient number of extraction cycles can result in poor recovery.
-
Analyte Degradation: this compound, like other phytosterols, can be susceptible to degradation from exposure to high temperatures, oxygen, and light during processing.
-
Issues with Derivatization (for GC analysis): For Gas Chromatography (GC) analysis, incomplete derivatization of the hydroxyl group or the presence of moisture can significantly reduce the recovery of the derivatized analyte.
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4][5]
Q2: Is saponification always necessary for this compound analysis?
Yes, in most cases, saponification is a crucial step for the accurate quantification of total this compound. This is because a significant portion of this compound in natural samples is present as esters. Saponification, which is an alkaline hydrolysis process, cleaves these ester bonds, liberating the free this compound for extraction and analysis.[1][2]
Q3: When should I choose GC-MS versus LC-MS for this compound analysis?
The choice between GC-MS and LC-MS depends on several factors:
-
GC-MS: This technique typically requires a derivatization step to increase the volatility of this compound. Silylation is the most common derivatization method. GC-MS offers high sensitivity and is a well-established method for sterol analysis.
-
LC-MS: This method often allows for the analysis of this compound without derivatization, which can simplify sample preparation and reduce the risk of analyte loss during this step.[6] LC-MS is also highly sensitive and can be preferable for complex matrices where matrix effects can be addressed through careful method development.[3][4][5]
Q4: What are suitable internal standards for this compound quantification?
The use of an internal standard is highly recommended to correct for analyte loss during sample preparation and for variations in instrument response. Good internal standards for this compound analysis include:
-
Epicoprostanol
-
5α-cholestane
-
Deuterated this compound (if available)
Troubleshooting Guide: Step-by-Step Solutions for Low this compound Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low this compound recovery.
Problem Area 1: Saponification
| Issue | Potential Cause | Solution |
| Low Recovery | Incomplete Hydrolysis of Esters | Insufficient concentration of the alkaline solution (e.g., ethanolic KOH), inadequate reaction time, or suboptimal temperature can lead to incomplete saponification. |
| Optimize Saponification Conditions: - Ensure a sufficient concentration of ethanolic KOH (e.g., 1-2 M). - Increase the reaction time (e.g., 1-2 hours) or temperature (e.g., 70-80°C). For heat-sensitive samples, consider overnight saponification at room temperature. - Ensure the sample is fully dissolved in the saponification solution. | ||
| Analyte Degradation | High temperatures during saponification can lead to the degradation of this compound. | |
| Protect the Analyte: - Perform the saponification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Consider adding an antioxidant such as BHT (butylated hydroxytoluene) to the saponification mixture. |
Problem Area 2: Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Solution |
| Low Recovery | Inefficient Extraction | The chosen extraction solvent may have a polarity that is not optimal for the nonpolar this compound, or an insufficient number of extractions may have been performed. |
| Optimize Extraction Procedure: - Use a nonpolar solvent such as n-hexane, petroleum ether, or diethyl ether. - Perform at least three consecutive extractions and pool the organic phases to ensure complete recovery. - Ensure vigorous mixing during extraction to facilitate the partitioning of this compound into the organic phase. | ||
| Emulsion Formation | The formation of emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to its loss. | |
| Break Emulsions: - Centrifuge the sample to help break the emulsion. - Add a small amount of saturated sodium chloride (NaCl) solution. |
Problem Area 3: Derivatization for GC Analysis (Silylation)
| Issue | Potential Cause | Solution |
| Low or No Derivatized Peak | Incomplete Reaction | The derivatization reaction may not have gone to completion due to suboptimal reaction conditions or reagent quality. |
| Optimize Derivatization: - Use a fresh, high-quality silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). - Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture will deactivate it. - Optimize the reaction temperature (e.g., 60-80°C) and time (e.g., 30-60 minutes). | ||
| Analyte Adsorption | Active sites in the GC inlet liner or column can adsorb the derivatized this compound, leading to poor peak shape and low response. | |
| Improve Chromatography: - Use a deactivated GC inlet liner. - Ensure the GC column is properly conditioned. |
Quantitative Data Summary
The following table summarizes reported recovery rates for phytosterols, including this compound, using various analytical methods. This data can help in selecting an appropriate method and setting expectations for recovery.
| Analyte | Matrix | Method | Recovery (%) | Reference |
| This compound, β-Sitosterol, Stigmasterol | Oral Dosage Forms | HPLC-ELSD | 95 - 107 | [7] |
| β-Sitosterol | Oil | Solid-Phase Extraction | >80 | [8] |
| Phytosterols (general) | Edible Vegetable Oils | Saponification + SPE | - | [9] |
| β-Sitosterol | Spiked Samples | Saponification + SPE | 90.96 - 103.56 | [9] |
| Phytosterols | Brown Seaweeds | Ultrasound-Assisted Extraction + Saponification | - | [10] |
Experimental Protocols
Detailed Protocol for Saponification and Extraction of this compound from Oil Samples
-
Sample Preparation: Weigh approximately 0.1-0.5 g of the oil sample into a screw-capped glass tube.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., epicoprostanol or 5α-cholestane).
-
Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH) to the tube. Cap the tube tightly and vortex to mix. Place the tube in a heating block or water bath at 80°C for 1 hour.
-
Extraction:
-
Allow the tube to cool to room temperature.
-
Add 5 mL of deionized water and 5 mL of n-hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction with n-hexane two more times, pooling all the organic extracts.
-
-
Washing: Wash the pooled hexane extract with 5 mL of deionized water. Vortex, centrifuge, and discard the lower aqueous layer. Repeat the washing step until the aqueous layer is neutral (check with pH paper).
-
Drying: Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for the subsequent analysis (e.g., hexane for GC-MS or mobile phase for LC-MS).
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Stigmastanol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of stigmastanol in a new matrix.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why am I observing poor peak shape, tailing, or low signal intensity for this compound in my GC-MS analysis?
Answer: This is a common issue when analyzing sterols by Gas Chromatography-Mass Spectrometry (GC-MS). The primary causes are often related to the derivatization step or the GC system itself.
-
Incomplete Derivatization: this compound has a hydroxyl group that makes it polar and less volatile. Incomplete silylation (e.g., with BSTFA) will lead to poor chromatographic performance.
-
Solution: Ensure your silylating agent is fresh and not exposed to moisture. Optimize the reaction by increasing the temperature (e.g., 70°C) or time (e.g., 30 minutes).[1] Ensure the sample extract is completely dry before adding the reagent, as water will deactivate it.
-
-
GC Inlet or Column Issues: Active sites in the injector liner or on the column can interact with the analyte, causing peak tailing and signal loss. Decomposition of the analyte on the column can also occur.[2]
Question: My results show high variability between replicates (poor precision). What are the likely causes?
Answer: Poor precision, indicated by a high relative standard deviation (%RSD), points to inconsistency in your analytical process.
-
Inconsistent Sample Preparation: The multi-step process of saponification and liquid-liquid extraction (LLE) is a common source of variability.
-
Solution: Ensure precise and consistent volumes are used for all reagents and solvents. Standardize vortexing/mixing times and intensity. An internal standard (IS) added at the very beginning of the process is crucial to correct for variability during sample preparation.[3]
-
-
Injection Variability: Manual injections can be a significant source of error.[1]
-
Solution: Use an autosampler for all injections to ensure consistent injection volume and speed.
-
-
Instrument Instability: Fluctuations in the detector response or flow rates can also contribute.
-
Solution: Allow the instrument to stabilize sufficiently before starting the analytical run. Monitor system suitability by injecting a quality control (QC) sample at the beginning of the run and periodically throughout.
-
Question: I'm using LC-MS/MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Answer: Matrix effects, where co-eluting components from the matrix suppress or enhance the analyte's ionization, are a major concern in LC-MS/MS.[3][4][5]
-
Diagnosis:
-
Qualitative Assessment: A post-column infusion experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Quantitative Assessment: The "golden standard" is the post-extraction spike method.[3] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix. The ratio of these responses gives the Matrix Factor (MF). An MF <1 indicates suppression, while an MF >1 indicates enhancement.[3]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the interfering matrix components.[3]
-
Sample Cleanup: Improve your sample preparation procedure (e.g., by using solid-phase extraction - SPE) to remove interfering compounds.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4] A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.
-
Surrogate Matrix: In some cases, where a true blank matrix is unavailable (due to endogenous this compound), a surrogate matrix like 4% bovine serum albumin can be used to create calibrators.[6]
-
Question: The recovery of this compound from my new matrix is consistently low. What should I do?
Answer: Low recovery indicates that a significant portion of the analyte is lost during sample preparation.
-
Inefficient Extraction: The solvent used for the liquid-liquid extraction may not be optimal for your specific matrix.
-
Analyte Degradation: this compound can be susceptible to oxidation.[1]
-
Solution: Handle samples under an inert atmosphere (e.g., nitrogen) where possible. Protect samples and extracts from light and store them at low temperatures (e.g., -20°C) to minimize degradation.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the method validation process.
Question: What are the essential parameters I need to evaluate for a full method validation?
Answer: According to international guidelines from bodies like the ICH and FDA, a full bioanalytical method validation should demonstrate that the method is suitable for its intended purpose.[7][8] Key parameters to evaluate include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Linearity (Calibration Curve): The relationship between the instrument response and the known concentration of the analyte.[10][11]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (evaluated as repeatability and intermediate precision).[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10][12]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[13][14]
Question: How do I properly determine the Limit of Quantification (LOQ)?
Answer: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. A common acceptance criterion is an accuracy of ±20% of the nominal value and a precision (%RSD) of ≤20%. There are two primary methods for estimating the LOQ:
-
Signal-to-Noise Ratio (S/N): The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1.[15]
-
Based on Standard Deviation of the Response: This method uses the standard deviation of the response (σ) and the slope of the calibration curve (S), calculated as LOQ = 10(σ/S).[10]
Question: What stability tests are necessary for a new matrix?
Answer: Stability testing is critical to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. You should evaluate the following:
-
Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that simulates the sample handling time.
-
Long-Term Stability: Determines stability at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Stock Solution Stability: Confirms the stability of your standard and internal standard stock solutions under their storage conditions.
-
Post-Preparative Stability: Assesses the stability of the analyte in the processed sample (e.g., in the autosampler) before analysis.
Question: Is an internal standard (IS) always necessary?
Answer: Yes, using a suitable internal standard is highly recommended and considered essential for robust bioanalytical methods, especially those using LC-MS.[3] An IS is added to all samples, calibrators, and QCs to correct for variability during sample processing and instrumental analysis.[16] The ideal IS for LC-MS is a stable isotope-labeled version of the analyte (e.g., deuterated this compound), as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby providing the most effective correction for matrix effects and other sources of error.[4] For GC-MS or HPLC-ELSD, a structurally similar compound that is not present in the matrix, such as cholesterol, can also be used.[12]
Data Presentation: Validation Acceptance Criteria
Quantitative data should be summarized in tables. The following table outlines typical acceptance criteria based on FDA and ICH guidelines for bioanalytical method validation.[7][17][18]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[11] |
| Accuracy | Mean concentration should be within ±15% of the nominal value (except at LOQ, where it should be within ±20%). |
| Precision (%RSD) | Should not exceed 15% (except at LOQ, where it should not exceed 20%).[11] |
| Matrix Factor (MF) | The %RSD of the IS-normalized MF calculated from at least six different lots of matrix should be ≤15%.[3] |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the baseline (time zero) concentration. |
Experimental Protocols
Protocol 1: Sample Preparation (Saponification and LLE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma.
-
Aliquot Sample: Pipette 100 µL of the matrix sample into a glass tube with a Teflon-lined cap.
-
Add Internal Standard: Spike the sample with the internal standard (e.g., deuterated this compound or cholesterol).[12]
-
Saponification: Add 1 mL of ethanolic potassium hydroxide solution (e.g., 10% KOH in ethanol). Vortex vigorously.
-
Hydrolysis: Incubate the mixture at a high temperature (e.g., 90°C) for 1-2 hours to hydrolyze this compound esters.[19]
-
Cooling & Dilution: Allow the tube to cool to room temperature. Add 1 mL of water.
-
Extraction: Add 5 mL of a non-polar solvent (e.g., n-hexane), vortex vigorously for 1 minute, and centrifuge to separate the layers.[1]
-
Collect Organic Layer: Carefully transfer the upper organic (hexane) layer to a new clean glass tube.
-
Repeat Extraction: Repeat the extraction step (step 6 & 7) two more times, pooling the organic extracts.[1]
-
Evaporation: Evaporate the pooled extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Derivatization and GC-MS Analysis
-
Derivatization: To the dried extract from Protocol 1, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS). Cap the tube tightly and heat at 70°C for 30 minutes.[1]
-
Cooling: Allow the tube to cool to room temperature. The sample is now ready for injection.
-
GC-MS Conditions:
-
Injector: Splitless, 280°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial 180°C for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.[1]
-
MS Detector: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for higher sensitivity.[1]
-
Protocol 3: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., methanol/water).
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex C18).[6]
-
Mobile Phase: A gradient of methanol and water or acetonitrile/methanol.[12][13]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used for sterols.[6][13]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
Visualizations
Diagrams of Workflows and Relationships
Caption: General workflow for validating a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 19. lipidmaps.org [lipidmaps.org]
Enhancing the sensitivity of stigmastanol detection in LC-MS.
Welcome to the technical support center for enhancing the sensitivity of stigmastanol detection in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that can arise during the LC-MS analysis of this compound, offering potential causes and actionable solutions to improve detection sensitivity and data quality.
Issue 1: Low or No this compound Signal
-
Question: I am not observing a peak for this compound, or the signal intensity is very low. What are the potential causes and how can I rectify this?
-
Answer: A weak or absent signal for this compound is a frequent challenge. The primary areas to investigate include the ionization source, mass spectrometry parameters, and sample concentration.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Ionization Source | This compound is a nonpolar molecule, which makes it less amenable to electrospray ionization (ESI), a common ionization technique.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for nonpolar compounds.[2][3] | Switch to an APCI source. APCI provides good sensitivity for sterols in positive ion mode without the need for derivatization.[2] |
| Incorrect MS/MS Parameters | The mass spectrometer may not be set to the optimal parameters for detecting this compound. Using a targeted approach like Multiple Reaction Monitoring (MRM) is crucial for enhancing sensitivity and selectivity.[4][5][6] | Optimize MRM transitions for this compound. This involves selecting the appropriate precursor ion and product ion(s) and optimizing the collision energy for maximum signal intensity.[4][7] |
| Insufficient Sample Concentration | The concentration of this compound in the prepared sample may be below the limit of detection (LOD) of the instrument. | Concentrate the sample prior to injection using techniques like nitrogen blowdown evaporation.[8] Ensure the sample is reconstituted in a solvent compatible with the mobile phase.[9] |
| Inefficient Derivatization (if applicable) | If a derivatization strategy is being employed to enhance ionization, an incomplete reaction will lead to a poor signal.[10] | Optimize the derivatization protocol, including reaction time, temperature, and reagent concentrations. Derivatization can significantly improve detection limits.[11] |
Issue 2: High Baseline Noise
-
Question: My chromatogram displays a noisy baseline, which is hindering the accurate integration of the this compound peak. What steps should I take?
-
Answer: A high baseline noise can significantly impact the signal-to-noise ratio (S/N), thereby affecting the limit of quantification (LOQ). The source of the noise can be from contaminated solvents, the LC system, or the detector itself.
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can contribute to a high background signal.[10] | Always use high-purity, LC-MS grade solvents and reagents.[10][12] Filter and degas the mobile phase before use to remove particulates and dissolved gases.[10] |
| System Contamination | Residual compounds from previous injections can bleed from the column or other parts of the system, causing a noisy or drifting baseline.[10] | Flush the column with a strong solvent.[10] Regularly inject blank samples to monitor for and clean the system of any carryover.[9] |
| Air Bubbles in the System | Air bubbles passing through the detector can cause sharp spikes and an unstable baseline.[10] | Ensure the mobile phase is thoroughly degassed.[10] Check for any loose fittings in the flow path that might be allowing air to enter. |
Issue 3: Poor Peak Shape (Broadening or Tailing)
-
Question: The this compound peak in my chromatogram is broad and exhibits significant tailing. How can I improve its shape?
-
Answer: Poor peak shape compromises both resolution and sensitivity. Common culprits include problems with the analytical column, mobile phase composition, or the sample solvent.
| Potential Cause | Explanation | Recommended Solution |
| Mismatched Sample Solvent | Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. | Whenever feasible, dissolve your sample in the initial mobile phase.[10] If a different solvent is necessary, it should be weaker than the mobile phase. |
| Column Degradation | The loss of stationary phase or contamination of the column can result in poor peak shapes.[10] | Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced. |
| Suboptimal Mobile Phase | The composition of the mobile phase may not be ideal for the elution of this compound. | Adjust the organic solvent ratio. The addition of small amounts of an acid, such as formic acid, can sometimes improve peak shape.[4] |
Frequently Asked Questions (FAQs)
Q1: Which ionization source is better for this compound analysis, ESI or APCI?
A1: For underivatized this compound, APCI is generally the preferred ionization source.[2][3] this compound and other sterols are relatively nonpolar compounds, and APCI is more efficient at ionizing such molecules compared to ESI.[2][13] ESI is more suitable for polar and easily ionizable compounds.[1][14]
Q2: How can I mitigate matrix effects in my this compound analysis?
A2: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant concern in LC-MS analysis.[15][16][17] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Utilize thorough sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][18] Saponification can be used to release esterified sterols from the matrix.[19]
-
Use of Internal Standards: The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[16] If a SIL-IS is unavailable, a structurally similar compound can be used as an internal standard.[20]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient or using a column with a different selectivity.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[20]
Q3: Is derivatization necessary for this compound detection by LC-MS?
A3: Derivatization is not strictly necessary, as this compound can be analyzed in its native form using LC-MS, particularly with an APCI source.[1][2][21] However, derivatization can significantly enhance sensitivity.[11] By introducing a charged or easily ionizable group to the this compound molecule, its ionization efficiency in ESI can be dramatically improved.[11]
Q4: What are the typical MS/MS parameters for this compound detection?
A4: For sensitive and selective quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[4][6] The specific precursor and product ions will need to be optimized for your instrument. Typically for sterols, the precursor ion is the protonated molecule with the loss of water, [M+H-H₂O]⁺.[22][23]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
This protocol describes a liquid-liquid extraction (LLE) procedure for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled this compound) to the plasma sample.
-
Protein Precipitation & Saponification (Optional): To release esterified sterols, add 1 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour.[19]
-
Neutralization: After cooling, neutralize the sample with an appropriate volume of acid (e.g., 1 M HCl).
-
Liquid-Liquid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.[20] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.[9]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method for this compound analysis.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.[24]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.[24]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the this compound.
-
Flow Rate: 0.4 mL/min.[24]
-
Column Temperature: 50°C.[24]
-
Injection Volume: 10 µL.[24]
-
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. organomation.com [organomation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. apps.thermoscientific.com [apps.thermoscientific.com]
- 20. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
Stability of stigmastanol standards and samples under different storage conditions.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of stigmastanol standards and samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, this compound has been shown to be stable for at least four years. Storing it in a desiccator at low temperatures can further prevent degradation from moisture.
Q2: How should I store this compound solutions?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Stock solutions should be prepared in a suitable organic solvent and stored in tightly sealed vials at -20°C or -80°C for extended stability. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation. Aqueous solutions of this compound are not recommended for storage for more than one day due to its low solubility and potential for precipitation and degradation.
Q3: What is the stability of this compound at room temperature?
A3: Solid this compound is relatively stable at room temperature (approximately 20°C) for extended periods when stored in a sealed container with minimal light exposure. Studies on stigmasterol-rich plant sterols have shown that over 99% of the material remains after 3 years of storage under these conditions[1]. However, for use as a quantitative standard, storage at -20°C is recommended to ensure integrity.
Q4: Is this compound sensitive to light?
A4: Yes, like other sterols, this compound can be susceptible to photooxidation. Therefore, it is crucial to protect both solid standards and solutions from light by using amber vials or by storing them in the dark.
Q5: What are the common degradation products of this compound?
A5: The primary degradation pathway for this compound is oxidation. While specific studies on this compound are limited, research on similar phytosterols indicates that oxidation can lead to the formation of various oxygenated derivatives, such as hydroxy, keto, and epoxy compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound standard or sample due to improper storage. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using HPLC or GC-MS against a fresh or certified standard. 3. If degradation is confirmed, use a fresh vial of the compound for subsequent experiments. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, leading to clumping. | 1. Ensure the compound is brought to room temperature before opening the vial to prevent condensation. 2. Use a high-purity, anhydrous solvent for dissolution. 3. Gentle warming or sonication may aid in dissolving the compound. |
| Precipitate forms in the stock solution upon storage at low temperatures | The solubility of the compound is lower at colder temperatures. | 1. Before use, allow the vial to warm to room temperature. 2. Gently vortex or sonicate the solution to ensure the compound is fully redissolved before taking an aliquot. |
| Discoloration of the solid compound (e.g., yellowing) | Potential oxidation or contamination. | 1. Discard the compound as its purity is compromised. 2. Review storage and handling procedures to prevent future occurrences. |
| Appearance of extra peaks in chromatograms | Degradation of the this compound sample or standard. | 1. Analyze a fresh standard to confirm the retention time of the intact this compound. 2. Review sample preparation and storage procedures to identify potential sources of degradation. 3. Consider the possibility of contamination from solvents or labware. |
Stability Data Summary
The following tables summarize the available quantitative data on the stability of this compound and related phytosterols under different storage conditions.
Table 1: Stability of Solid Stigmasterol-Rich Plant Sterols
| Storage Condition | Duration | Analyte Remaining | Reference |
| Accelerated: 40°C, 70 ± 5% Relative Humidity (in open beaker or aluminum bag) | 2 years | > 99% | [1] |
| Room Temperature: ~20°C (in sealed plastic bag with minimal light exposure) | 3 years | > 99% | [1] |
| Frozen: -20°C | ≥ 4 years | Not specified, but stated as stable |
Table 2: Stability of Stigmasterol-Rich Plant Sterols in a Beverage Matrix
| Storage Condition | Duration | Observation | Reference |
| Accelerated: 52°C (at pH 7.5) | 14 days | Stable | [1] |
Experimental Protocols
Protocol 1: Stability Study of this compound Standard Solution
This protocol outlines a general method for assessing the stability of a this compound standard solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in an appropriate anhydrous solvent (e.g., ethanol, methanol) to a final concentration of 1 mg/mL.
-
Dispense the stock solution into multiple small-volume amber vials.
-
Purge the headspace of each vial with nitrogen or argon before sealing.
-
-
Storage Conditions:
-
Store the vials at various temperatures: -20°C, 4°C, and room temperature (25°C).
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analytical Method:
-
Use a validated stability-indicating method, such as HPLC-ELSD or GC-MS, to determine the concentration of this compound.
-
For HPLC-ELSD:
-
Column: C8 or C18 (e.g., Phenomenex Luna C8, 5 µm, 150 mm x 4.6 mm).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
For GC-MS (after derivatization):
-
Derivatization: Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether derivative.
-
GC Column: DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of sterols.
-
Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A significant loss is typically defined as a decrease of more than 5% from the initial value.
-
Protocol 2: Purity Assessment of this compound by HPLC-ELSD
This protocol provides a general method for assessing the purity of a this compound sample.
-
Materials and Reagents:
-
This compound reference standard and sample.
-
HPLC-grade methanol and water.
-
0.45 µm syringe filters.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 1 mg of the this compound reference standard.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 1 mg of the this compound sample to be tested.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C8, 5 µm, 150 mm x 4.6 mm.
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detector: ELSD with optimized drift tube temperature and nebulizer gas pressure.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to that of the reference standard. The appearance of additional peaks or a shift in retention time may indicate the presence of impurities or degradation products.
-
Visualizations
References
Addressing peak tailing and broadening for stigmastanol in GC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of stigmastanol, focusing on peak tailing and broadening.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly affect the accuracy and precision of this compound quantification. This guide provides a systematic approach to identifying and resolving these issues.
Issue: this compound peak exhibits significant tailing.
Peak tailing is often observed as an asymmetry in the peak shape, where the latter half of the peak is wider than the front half. This can be caused by several factors related to the analyte's interaction with the GC system.
Step 1: Verify the Derivatization Process
This compound's high polarity and low volatility make derivatization, typically silylation, a critical step for successful GC analysis.[1] Incomplete derivatization is a primary cause of peak tailing.[2]
-
Protocol:
-
Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.[2]
-
Use a sufficient excess of the silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Allow the reaction to proceed to completion by optimizing reaction time and temperature.
-
To a dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).[1] Vortex the mixture and heat if necessary to ensure complete derivatization.
-
-
Troubleshooting:
-
If tailing persists, consider using a more potent silylating agent or adding a catalyst like TMCS.
-
Inject a known standard of derivatized this compound to confirm if the issue lies with the sample preparation or the GC system.
-
Step 2: Assess the Inertness of the GC System
Active sites within the GC system can interact with the polar hydroxyl group of underivatized this compound or its derivatives, leading to peak tailing.[2][3][4]
-
Components to Check:
-
Injector Liner: The liner is a common source of active sites. Use a deactivated liner and consider one with glass wool to trap non-volatile residues.[2][5]
-
GC Column: The column itself can have active sites, especially at the inlet.
-
Connections and Ferrules: Improperly installed or worn-out ferrules can create dead volumes and active surfaces.
-
-
Troubleshooting:
Step 3: Optimize GC Method Parameters
Suboptimal GC parameters can contribute to poor peak shape.
-
Parameters to Review:
-
Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak broadening, while a temperature that is too high can cause analyte degradation.[4]
-
Column Temperature Program: A temperature ramp that is too fast may not provide adequate separation, while a temperature that is too low can increase interactions with the stationary phase, causing tailing.[2][6]
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to peak broadening.[2]
-
-
Troubleshooting:
-
Optimize the injector temperature to ensure rapid and complete vaporization without degradation.
-
Decrease the temperature ramp rate to improve peak shape and resolution.[2]
-
Ensure the carrier gas flow rate is set to the optimum for the column dimensions and carrier gas type.
-
Issue: this compound peak is broad.
Peak broadening, or an increase in peak width, can lead to decreased resolution and sensitivity.
Step 1: Evaluate the Injection Technique
The way the sample is introduced into the GC can significantly impact peak shape.
-
Troubleshooting:
-
Ensure a fast and smooth injection to promote rapid sample vaporization.[2] Slow injections can cause band broadening.[2]
-
For splitless injections, ensure the split valve opens at an appropriate time after injection to prevent peak broadening.[3]
-
Verify the injection volume is appropriate for the liner and column capacity to avoid overloading.[6]
-
Step 2: Check for Column Contamination and Health
Over time, the GC column can become contaminated with non-volatile residues from the sample matrix.
-
Troubleshooting:
Step 3: Verify Column Installation
An improperly installed column can create dead volumes, leading to peak broadening.[4]
-
Troubleshooting:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Commonly used and effective for silylating sterols.[1] |
| Injector Temperature | 250 - 280 °C | Ensures efficient vaporization of derivatized this compound without degradation. |
| Column Temperature Program | Initial temp: ~150 °C, Ramp: 5-10 °C/min, Final temp: ~300 °C | A slower ramp rate can improve peak shape and resolution.[2] |
| Carrier Gas Flow Rate | 1-2 mL/min (for standard capillary columns) | Optimal flow rate is crucial for good efficiency and peak shape.[2] |
Experimental Protocols
Protocol for Silylation of this compound
This protocol describes a common method for the derivatization of this compound using BSTFA and TMCS.
-
Sample Preparation: Accurately weigh the sample containing this compound into a reaction vial.
-
Drying: Ensure the sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. Moisture will react with the silylating reagent.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution and act as a catalyst.[1] Then, add 100 µL of BSTFA containing 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70 °C for 30-60 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC. Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like hexane.[1]
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing and broadening in GC analysis.
Caption: Key factors contributing to peak tailing and broadening of this compound in GC.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound GC analysis?
A1: this compound is a polar compound with a high boiling point due to its hydroxyl group. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2] This increases the volatility and thermal stability of this compound, allowing it to be analyzed by GC at lower temperatures and improving peak shape by reducing interactions with active sites in the system.[1][2]
Q2: My this compound peaks are tailing even after derivatization. What should I check first?
A2: If you are confident that your derivatization is complete, the most likely cause of peak tailing is the presence of active sites within your GC system.[2][3] The first components to inspect and address are the injector liner and the front end of the GC column.[4][5] Ensure you are using a high-quality, deactivated liner and consider trimming a small portion of the column inlet.[2][5]
Q3: Can the choice of solvent affect the peak shape of this compound?
A3: Yes, the solvent used to dissolve the derivatized sample can impact peak shape. If the sample solvent is not compatible with the stationary phase polarity, it can cause peak distortion, especially during splitless injection.[3] It is best to dissolve the final sample in a non-polar solvent like hexane for injection.
Q4: What type of GC column is best for this compound analysis?
A4: For the analysis of derivatized sterols like this compound, a non-polar or mid-polarity column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase. The choice may also depend on the complexity of the sample matrix and the need to separate this compound from other similar sterols.
Q5: How often should I perform maintenance on my GC system to prevent peak shape problems?
A5: The frequency of maintenance depends on the number of samples analyzed and the cleanliness of the sample matrix. For routine analysis, it is good practice to regularly replace the injector liner and septum. Trimming the column should be done whenever a decline in peak shape or efficiency is observed and cannot be resolved by other means.[3] Regular preventative maintenance is key to avoiding chromatographic issues.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
Strategies for reducing instrument background noise for stigmastanol detection.
Welcome to the Technical Support Center for Stigmastanol Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in this compound detection, with a focus on reducing instrument background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of instrument background noise in this compound analysis?
A1: Instrument background noise in this compound analysis, whether using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can originate from several sources:
-
Chemical Noise: This arises from ions that are not the analyte of interest. Common sources include impurities in solvents and reagents, plasticizers (e.g., phthalates) leaching from labware, and contamination from the sample matrix itself.
-
Column Bleed: In GC-MS, the stationary phase of the column can degrade at high temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).
-
Contaminated Carrier Gas/Mobile Phase: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (for GC-MS) or mobile phase (for LC-MS) can lead to a noisy baseline.
-
Injector Port Contamination (GC-MS): Residue from previous injections, degraded septa, or contaminated liners can bleed into the system, contributing to background noise.
-
System Contamination: Leaks in the system, a dirty ion source, or contaminated transfer lines can all contribute to elevated background noise.
Q2: How can I distinguish a true this compound signal from background noise, especially at low concentrations?
A2: Differentiating a low-intensity signal from background noise is crucial for accurate quantification. Key strategies include:
-
Blank Injections: Regularly run solvent blanks to identify and track background contaminants.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing for the differentiation of this compound from isobaric interferences based on their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), you can selectively detect this compound based on its specific precursor-to-product ion transitions, significantly improving the signal-to-noise ratio.[1]
-
Stable Isotope-Labeled Internal Standard: A stable isotope-labeled this compound internal standard will co-elute with the native analyte and can help to confirm the peak identity and improve quantification accuracy.
Q3: What is the benefit of derivatization for this compound analysis by GC-MS?
A3: this compound has low volatility and is prone to thermal degradation in the GC inlet. Derivatization, typically silylation to form a trimethylsilyl (TMS) ether, is a crucial step to:
-
Increase Volatility: The TMS group makes the molecule more volatile, allowing it to travel through the GC column more easily.
-
Improve Thermal Stability: Derivatization protects the hydroxyl group, preventing degradation at high temperatures.
-
Enhance Chromatographic Peak Shape: This results in sharper, more symmetrical peaks, which improves resolution and sensitivity.
Troubleshooting Guides
Issue 1: High Baseline Noise in Chromatogram
Symptoms: The baseline in your chromatogram is elevated and/or shows significant fluctuations, making it difficult to integrate peaks accurately.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Mobile Phase/Carrier Gas | • Use high-purity, LC-MS or GC-MS grade solvents and gases.• Filter and degas mobile phases before use.• Install and regularly replace in-line purifiers for carrier gas (e.g., moisture, oxygen, and hydrocarbon traps). | A significant reduction in baseline noise and a flatter baseline. |
| Contaminated LC or GC System | • For LC-MS, perform a system flush with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).[2][3]• For GC-MS, bake out the injector and detector at a high temperature (without the column installed). | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | • Clean the ion source components according to the manufacturer's instructions. | Improved signal intensity and reduced background noise. |
| Leaks in the System | • Check all fittings and connections for leaks using an electronic leak detector, paying close attention to the injector, column fittings, and MS interface.[4] | Elimination of air leaks, which can introduce contaminants and cause an unstable spray or high background. |
Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound Peak
Symptoms: The this compound peak is present but has a low signal intensity relative to the baseline noise, leading to poor quantitative precision.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal MS Parameters | • Optimize ion source parameters (e.g., temperatures, gas flows, voltages).• For MS/MS, optimize collision energy for the specific this compound transition.• Use Selected Ion Monitoring (SIM) for GC-MS or (Selected/Multiple) Reaction Monitoring (S/RM) for LC-MS/MS to enhance selectivity and sensitivity.[1][5] | Increased signal intensity for the this compound peak and/or reduced noise in the specific m/z channel, leading to a higher S/N ratio. |
| Inefficient Ionization | • For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more efficient for sterols than Electrospray Ionization (ESI).[1]• For GC-MS, ensure complete derivatization of this compound. | A significant increase in the signal intensity of the this compound peak. |
| Sample Matrix Effects | • Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[6]• Dilute the sample to reduce the concentration of interfering compounds. | Reduced ion suppression or enhancement, leading to a more accurate and precise measurement of the this compound signal. |
Data Presentation
Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Typical Value | Purpose |
| Injector Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm | Provides good separation of sterols and minimizes column bleed. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas for efficient separation. |
| Oven Program | Initial temp 180°C, ramp to 280°C at 10°C/min, hold for 10 min | Optimized temperature program for the elution of sterols. |
| Ion Source Temperature | 230 °C | Optimal temperature for ionization. |
| Quadrupole Temperature | 150 °C | Stable temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for this compound. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Purpose |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention and separation of sterols. |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate | Aqueous component of the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate | Organic component of the mobile phase. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC. |
| Column Temperature | 40-50 °C | Improves peak shape and reduces viscosity. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Generally provides better ionization for sterols than ESI.[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection based on specific precursor-product ion transitions. |
| Nebulizer Pressure | 20 psi | Optimal for spray formation. |
| Drying Gas Flow & Temp | 4 L/min at 325 °C | Aids in desolvation of the mobile phase. |
| Capillary Voltage | 4500 V | Potential difference to facilitate ion transfer. |
Table 3: Method Validation Data for this compound Analysis
| Parameter | GC-MS (Derivatized) | LC-MS/MS |
| Limit of Detection (LOD) | ~2.5 µg/mL | ~1 ng/mL[7][8] |
| Limit of Quantification (LOQ) | ~7.6 µg/mL | ~10 ng/mL[7][8] |
| Linearity (r²) | >0.999 | >0.99 |
| Recovery | 98-102% | 95-105% |
| Precision (RSD) | <2% | <5% |
Note: These are typical values and may vary depending on the specific instrument, method, and matrix.
Experimental Protocols
Protocol 1: Lipid Extraction and Saponification
This protocol is suitable for the extraction of total sterols (free and esterified) from biological samples like plasma or tissue homogenates.
-
Sample Preparation: To a known amount of sample (e.g., 1 mL of plasma), add an appropriate internal standard.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Saponification:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Add 2 mL of 1 M potassium hydroxide in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the steryl esters.
-
-
Extraction of Unsaponifiables:
-
After cooling, add 1 mL of water and 3 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the free sterols.
-
Repeat the hexane extraction two more times and combine the extracts.
-
-
Final Preparation: Evaporate the combined hexane extracts to dryness under nitrogen. The residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis after an optional cleanup step.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is used to remove interfering compounds from the extracted lipid sample.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of hexane through a silica SPE cartridge.
-
Pass 5 mL of the elution solvent (e.g., hexane:ethyl acetate 90:10, v/v) through the cartridge.
-
Equilibrate the cartridge with 5 mL of hexane.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 1 in a small volume of hexane (e.g., 200 µL).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the sterol fraction with 10 mL of hexane:ethyl acetate (90:10, v/v).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. The purified residue is now ready for analysis.
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes the silylation of the purified sterol fraction.
-
Reagent Preparation: Use a fresh mixture of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction:
-
To the dried sterol residue, add 100 µL of anhydrous pyridine and 100 µL of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for high background noise.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 8. wisdomlib.org [wisdomlib.org]
Validation & Comparative
A Guide to Inter-laboratory Comparison of Stigmastanol Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of stigmastanol is crucial across a variety of applications, from clinical diagnostics and nutritional studies to pharmaceutical and environmental science. This compound, a saturated plant sterol, serves as a key biomarker in studies related to cholesterol absorption and as an indicator of fecal pollution in environmental samples. Ensuring the comparability of measurement results across different laboratories is paramount for advancing research and making informed decisions.
This guide provides an objective comparison of the predominant analytical methodologies for this compound quantification, supported by experimental data from various studies. While specific, large-scale inter-laboratory comparison studies exclusively focused on this compound are limited, this guide synthesizes findings from broader sterol analysis literature to provide a comprehensive overview. The primary techniques for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Data Presentation: A Comparative Look at Analytical Methods
The selection of an analytical method for this compound analysis is influenced by factors such as the sample matrix, desired sensitivity, and available instrumentation. The following tables summarize the performance of different analytical methods based on published data for phytosterols, including this compound.
Table 1: Comparison of Gas Chromatography (GC)-Based Methods for Phytosterol Analysis
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FID | Campesterol, Stigmasterol, β-Sitosterol | Saw Palmetto Raw Materials & Dietary Supplements | ≥ 0.995 | - | ≥1.00 mg/100 g | 99.8 - 111 | [3][4] |
| GC-MS (SIM) | Phytosterols | General | - | 5 - 50 ng/mL | - | - | [5] |
| GC-FID | Phytosterols | General | - | 0.02 - 0.2 mg/kg | - | - | [5] |
| GC-MS/MS (derivatization-free) | Cholesterol and four phytosterols | General Food | >0.995 | - | 2 mg/kg | 91 - 100 | [5][6] |
| GC-MS | Fecal sterols | Environmental Water | - | 1.3 - 15 ng/mL | - | - | [7] |
Table 2: Comparison of Liquid Chromatography (LC)-Based Methods for Phytosterol Analysis
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-ELSD | Stigmasterol, β-Sitosterol, this compound | Oral Dosage Forms | - | 2 µg/mL | 5 µg/mL | 95 - 107 | [8][9] |
| LC-MS-MS (APCI) | Brassicasterol, Campesterol, Cycloartenol, β-Sitosterol, Stigmasterol, Lupeol | Edible Oils | >0.99 | - | 10 - 100 ng/mL | - | [3] |
| LC-MS/MS | β-sitosterol, campesterol, stigmasterol | Herbal Medicine | >0.99 | 1 ng/mL | 10 ng/mL | - | [10] |
Note: The reported values are highly dependent on the specific experimental conditions, sample matrix, and instrumentation. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the key analytical methods used for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for sterol analysis, typically requiring derivatization to increase the volatility of the analytes.
a) Sample Preparation and Extraction:
-
Internal Standard Addition: An internal standard, such as 5α-cholestane or epicoprostanol, is added to the sample.[3]
-
Saponification: The sample is subjected to hot saponification using an ethanolic potassium hydroxide (KOH) solution to hydrolyze this compound esters and release the free stanol.[3][11] This is typically performed by heating at a high temperature (e.g., 80°C for 60 minutes).[3] For some matrices like sediments or pasta, an initial acid hydrolysis step may be necessary to release matrix-bound sterols.[11]
-
Extraction: The unsaponifiable fraction containing this compound is extracted with an organic solvent such as n-hexane or toluene.[4][6]
-
Solvent Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.[11]
b) Derivatization:
-
The dried extract is reconstituted in a suitable solvent.
-
A derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.[7][12]
c) GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, often with a 5% phenyl-methyl silicone stationary phase, is commonly used.[3]
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing this compound without the need for derivatization, which can simplify sample preparation.[3][13]
a) Sample Preparation and Extraction:
-
Internal Standard Addition: An appropriate internal standard is added to the sample.
-
Saponification and Extraction: Similar to the GC-MS protocol, saponification is performed to release free this compound, followed by liquid-liquid extraction.[3]
-
Solvent Evaporation and Reconstitution: The extraction solvent is evaporated, and the residue is redissolved in a solvent compatible with the LC mobile phase.
b) LC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer.
-
Column: A reversed-phase column, such as a C8 or C18, is typically used.[1][8]
-
Mobile Phase: A gradient elution using a mixture of organic solvents (e.g., methanol, acetonitrile) and water is common.[1][3]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques. APCI is often preferred for its consistent ionization of sterols.[1][3]
-
MS Detection: Analysis can be performed using a single quadrupole, triple quadrupole (for MS/MS), or high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for detection.[1]
Mandatory Visualization
The following diagrams illustrate the general workflow for this compound analysis and a decision-making process for method selection.
Caption: General experimental workflow for this compound analysis.
Caption: Logical flow for selecting a this compound analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 11. [PDF] Analysis of sterols from various food matrices | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Stigmastanol Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stigmastanol is critical for quality control, formulation development, and various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate informed method selection.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and throughput. The following table summarizes the typical validation parameters for the quantification of this compound and related phytosterols by both techniques.
| Performance Metric | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998 | > 0.998 | Both methods exhibit excellent linearity across a range of concentrations. |
| Limit of Detection (LOD) | 1.49 - 5 µg/mL | 0.19 - 1 ng/mL | GC-MS generally offers significantly lower detection limits, indicating superior sensitivity.[1] |
| Limit of Quantification (LOQ) | 2.72 - 7 µg/mL | 0.56 - 3 ng/mL | Consistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1] |
| Accuracy (% Recovery) | 97 - 103% | > 99% | Both techniques provide high accuracy with excellent recovery rates.[1] |
| Precision (%RSD) | < 3% | 1.39 - 10.5% | Both methods demonstrate good precision, with low intra-day and inter-day variability.[1] |
| Analysis Time | ~12 - 35 min | ~20 - 40 min | HPLC can offer slightly faster analysis times, especially with modern UPLC systems. |
| Sample Preparation | Simple dissolution and filtration | Requires extraction and chemical derivatization | Sample preparation for GC-MS is more complex and time-consuming due to the need for derivatization. |
Experimental Workflows and Method Comparison
The selection and cross-validation of an analytical method involve a series of logical steps, from initial sample handling to final data comparison. The diagrams below illustrate the general workflow for method cross-validation and a comparison of the key performance characteristics of HPLC and GC-MS for this compound analysis.
Figure 1. General workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Figure 2. Comparison of key performance characteristics between HPLC and GC-MS for this compound analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established and validated methods for this compound and related sterols.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
Due to the lack of a strong UV chromophore in this compound, universal detectors like ELSD or Charged Aerosol Detectors (CAD) are preferred.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a pump, autosampler, and column compartment.
-
Column: Phenomenex Luna C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Methanol:Water (95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
ELSD Nebulizer: Nitrogen gas at 276 kPa.
-
ELSD Drift Tube Temperature: 50 °C.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the sample equivalent to the target concentration of this compound into a volumetric flask.
-
Add a known volume of methanol as the extraction solvent.
-
Sonicate the mixture for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to increase its volatility and thermal stability. Silylation is the most common derivatization technique.
1. Sample Preparation and Derivatization:
-
Saponification and Extraction (for complex matrices):
-
To the sample, add an ethanolic potassium hydroxide solution.
-
Heat the mixture to hydrolyze any this compound esters.
-
After cooling, perform a liquid-liquid extraction with n-hexane to isolate the unsaponifiable fraction containing free this compound.
-
Evaporate the n-hexane layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
After cooling, the derivatized sample (this compound-TMS ether) can be directly injected or reconstituted in hexane.
-
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
References
Comparative analysis of stigmastanol content in different plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of stigmastanol content across various plant species, with a focus on common food sources. This compound, also known as sitostanol, is a fully saturated phytosterol (a plant stanol) found in a variety of plants.[1] It is structurally similar to cholesterol but is known for its ability to inhibit the absorption of dietary cholesterol.[1] this compound is primarily formed through the reduction of β-sitosterol or the hydrogenation of stigmasterol, two of the most common phytosterols in plants.[1] This document summarizes quantitative data, details common experimental protocols for analysis, and visualizes key relationships and workflows.
Comparative Analysis of this compound Content
Plant stanols, of which this compound is a key component, are generally found in smaller quantities than their unsaturated sterol counterparts. The highest concentrations are typically observed in vegetable oils and cereal products, particularly those derived from corn and rye. The following table summarizes the plant stanol content in various foods.
Table 1: Plant Stanol Content in Various Plant-Based Foods
| Food Item | Category | Plant Stanol Content (mg/100 g) |
|---|---|---|
| Corn oil | Vegetable Oil | 23-33 |
| Rye | Cereal | 12-22 |
| Wheat | Cereal | 17 |
| Rapeseed oil (canola oil) | Vegetable Oil | 2-12 |
| Soybean oil | Vegetable Oil | 7 |
| Sunflower oil | Vegetable Oil | 4 |
| Rice | Cereal | 3 |
| Broccoli | Vegetable | 2 |
| Barley | Cereal | 2 |
| Oats | Cereal | 1 |
| Tomato | Vegetable | 1 |
| Apple | Fruit | 0.8 |
| Potato | Vegetable | 0.6 |
| Avocado | Fruit | 0.5 |
| Lettuce | Vegetable | 0.5 |
| Raspberry | Berry | 0.2 |
| Olive oil | Vegetable Oil | 0.3-4 |
| Cauliflower | Vegetable | Traces |
| Carrot | Vegetable | Traces |
| Palm oil | Vegetable Oil | Traces |
Data adapted from Piironen V and Lampi AM, as cited in Endotext [Internet].[2]
Experimental Protocols for this compound Quantification
The accurate quantification of this compound and other phytostanols from a plant matrix is a multi-step process. Gas chromatography (GC) is the most common and robust method for the separation, identification, and quantification of phytosterols and phytostanols.[3]
Protocol: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the essential steps for isolating and quantifying this compound.
1. Sample Preparation & Extraction:
-
Principle: The initial and most critical step is to isolate the unsaponifiable fraction, which contains the phytosterols and stanols. Since most phytosterols in plants exist as esters (bound to fatty acids or other molecules), a hydrolysis step is required to liberate them into their free form.[3]
-
Procedure:
-
Saponification (Alkaline Hydrolysis): An accurately weighed sample (e.g., oil, dried plant powder) is refluxed with a concentrated solution of potassium hydroxide (KOH) in ethanol. This breaks the ester bonds, converting fats into soap and releasing the non-saponifiable sterols and stanols.[4]
-
Extraction: After saponification, the mixture is cooled and diluted with water. The unsaponifiable compounds, including this compound, are then extracted from the aqueous-alcoholic solution using an organic solvent such as hexane or diethyl ether.[4] The extraction is typically repeated multiple times to ensure complete recovery.
-
Washing: The combined organic extracts are washed with water to remove any remaining soap or alkali.
-
Drying & Evaporation: The washed extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the unsaponifiable matter.
-
2. Derivatization:
-
Principle: Free sterols and stanols are not volatile enough for direct GC analysis. They must be converted into more volatile derivatives, typically by silylating the hydroxyl group.
-
Procedure: The dried unsaponifiable residue is dissolved in a dry solvent (e.g., pyridine or toluene), and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added. The mixture is heated to ensure complete conversion to trimethylsilyl (TMS) ethers.
3. Chromatographic Analysis:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) is used.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5) is typically used for separation.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient is used to separate the different sterol/stanol derivatives. For example, starting at a lower temperature and ramping up to approximately 270-300°C.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Detection: The FID detects the compounds as they elute from the column.
4. Quantification:
-
Internal Standard: An internal standard (e.g., epicoprostanol or 5α-cholestane), which is not naturally present in the sample, is added at the beginning of the sample preparation process to correct for losses during extraction and derivatization.
-
Calibration: A calibration curve is generated using certified standards of this compound.
-
Calculation: The concentration of this compound in the original sample is calculated by comparing the peak area of the this compound-TMS derivative to that of the internal standard and referencing the calibration curve.
Visualized Pathways and Workflows
This compound Precursor Relationship
This compound is a saturated derivative of common plant sterols. It is formed from β-sitosterol through the saturation of the C5-C6 double bond and can also be produced via the chemical hydrogenation of stigmasterol, which saturates double bonds at both the C5-C6 and C22-C23 positions.
Caption: Chemical relationship of this compound to its primary plant sterol precursors.
Experimental Workflow for this compound Quantification
The following diagram illustrates the standard laboratory workflow for the analysis of this compound from a plant-based sample using GC-FID.
References
Stigmastanol vs. Coprostanol: A Comparative Guide to Fecal Pollution Indicators
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of fecal pollution sources is critical for environmental monitoring, public health protection, and water resource management. Fecal stanols, particularly stigmastanol and coprostanol, have emerged as reliable chemical biomarkers for differentiating between herbivorous and human/omnivorous fecal contamination. This guide provides a comprehensive comparison of this compound and coprostanol, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their selection and application of these indicators.
Core Comparison: this compound and Coprostanol
This compound and coprostanol are 5β-stanols, which are saturated sterols formed by the microbial reduction of precursor sterols in the anaerobic environment of the vertebrate gut. Their utility as fecal indicators stems from their source specificity and persistence in the environment.
Coprostanol is the primary fecal stanol produced in the gut of humans and other higher omnivores/carnivores through the microbial reduction of cholesterol. Its presence in environmental samples is a strong indicator of human sewage contamination.
This compound , conversely, is formed from the microbial hydrogenation of β-sitosterol, a common phytosterol found in plants.[1] Consequently, this compound is a key biomarker for fecal matter from herbivores, such as livestock.[1]
The key distinctions and comparative performance of these two biomarkers are summarized below.
Data Presentation: Quantitative Comparison
The following tables provide a summary of typical concentrations of this compound and coprostanol in various sources and environmental matrices, as well as established diagnostic ratios for fecal source tracking.
Table 1: Typical Concentrations in Fecal Sources and Sewage
| Source | Coprostanol Concentration | This compound Concentration | Predominant Source Indicated |
| Human Feces | High (40-60% of total sterols)[2] | Low | Human/Omnivore |
| Herbivore Feces (e.g., cow, sheep) | Low | High | Herbivore |
| Raw Domestic Sewage | High (e.g., 6.0 mg/L)[3] | Moderate to Low | Human/Omnivore |
| Secondary Treated Sewage Effluent | Low (e.g., 3.8 - 45.3 µg/L)[4] | Low | - |
Table 2: Representative Concentrations in Environmental Samples
| Environmental Matrix | Coprostanol Concentration (ng/g dry weight) | This compound Concentration (ng/g dry weight) | Indication |
| Unpolluted River Sediments | < 100[5] | Variable | Low fecal pollution |
| Polluted River Sediments | > 500 (severely polluted)[5] | Variable | High fecal pollution |
| River Sediments (Mangrove Influence) | >100[6] | High (due to plant input)[6] | Fecal pollution with significant plant matter |
Table 3: Diagnostic Ratios for Fecal Source Apportionment
| Diagnostic Ratio | Value Indicative of Human Fecal Pollution | Value Indicative of Herbivore Fecal Pollution | Reference |
| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 | < 0.3 | [5] |
| Coprostanol / this compound | > 1.0 - 2.0 | < 1.0 | [7] |
| (Coprostanol + Epicoprostanol) / (Sum of all sterols) | High | Low | General |
| This compound / (Coprostanol + this compound) | Low | High | General |
Biogeochemical Pathways and Experimental Workflow
To provide a clearer understanding of the formation of these biomarkers and the process of their analysis, the following diagrams illustrate their respective biogeochemical pathways and a typical experimental workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Coprostanol, Epi-Coprostanol and Cholesterol in Evaluating Potential Sewage Input from Downstream River towards Marine Environment [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Tracking the historical urban and rural sources of fecal pollution in a South American tropical semi-arid region using sterols and endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation of stigmastanol as a biomarker for specific dietary inputs.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stigmastanol as a biomarker for specific dietary inputs, particularly from plant-based sources. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways to assist researchers in its application.
Introduction to this compound as a Dietary Biomarker
This compound is a phytostanol, a saturated derivative of the plant sterol β-sitosterol, formed by microbial hydrogenation in the gut of herbivores. Its presence and concentration in fecal samples can serve as a reliable biomarker for the consumption of plant-based foods. Unlike its precursor, β-sitosterol, which is widely present in various plant materials, this compound is a direct product of gut microbial metabolism, offering a more specific indication of plant matter digestion.
Comparison of this compound with Other Dietary Biomarkers
The utility of this compound as a biomarker is often evaluated in comparison to other fecal sterols, such as coprostanol, which is a key biomarker for human and carnivore fecal input due to its origin from cholesterol. The ratio of these biomarkers can effectively differentiate between herbivorous and omnivorous or carnivorous dietary patterns.
Table 1: Comparison of Fecal Sterol Biomarkers for Dietary Input
| Biomarker | Precursor | Primary Dietary Source Indicated | Key Differentiator |
| This compound | β-Sitosterol | Plant-based foods (herbivorous diet) | High concentrations are indicative of significant plant intake. |
| Coprostanol | Cholesterol | Animal-based foods (omnivorous/carnivorous diet) | High concentrations suggest a diet rich in animal products. |
| Cholesterol | - | Animal-based foods | Present in feces from both dietary and endogenous sources. |
| β-Sitosterol | - | Plant-based foods | A direct measure of plant sterol intake, but less specific than this compound for gut metabolism of plant matter. |
Quantitative Data from Dietary Intervention Studies
Controlled dietary studies provide quantitative evidence for the validation of this compound as a biomarker. The following table summarizes representative data from studies comparing fecal sterol concentrations in individuals on different diets.
Table 2: Fecal Sterol Concentrations in Response to Different Dietary Inputs (Representative Data)
| Diet Type | Fecal this compound (µg/g dry weight) | Fecal Coprostanol (µg/g dry weight) | Fecal Cholesterol (µg/g dry weight) | Fecal β-Sitosterol (µg/g dry weight) |
| Vegetarian/Vegan | High | Low | Moderate | High |
| Omnivore (Western Diet) | Low to Moderate | High | High | Moderate |
| High Plant-Sterol Diet | Significantly Increased | No significant change | Decreased | Significantly Increased |
Note: The values presented are relative and can vary based on the specific study population, dietary composition, and analytical methods used.
Experimental Protocols
Accurate quantification of this compound and other fecal sterols requires robust and standardized experimental protocols. The following outlines a typical workflow for the analysis of fecal sterols.
Sample Collection and Preparation
-
Collection: Fecal samples are collected from subjects in sterile containers.
-
Storage: Samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of sterols.
-
Lyophilization: Samples are freeze-dried to remove water and allow for accurate measurement of dry weight.
-
Homogenization: The lyophilized sample is ground into a fine, homogenous powder.
Extraction of Neutral Sterols
-
Saponification: A known amount of the homogenized fecal powder is subjected to alkaline saponification (e.g., using ethanolic KOH) to hydrolyze sterol esters.
-
Liquid-Liquid Extraction: The non-saponifiable lipids, including free sterols, are extracted from the saponified mixture using an organic solvent such as n-hexane.
-
Washing and Drying: The organic extract is washed with deionized water to remove any remaining alkaline solution and then dried over anhydrous sodium sulfate.
Purification and Derivatization
-
Solid-Phase Extraction (SPE): The crude extract is purified using an SPE cartridge (e.g., silica gel) to remove interfering compounds.
-
Derivatization: The hydroxyl group of the sterols is derivatized to form a more volatile and thermally stable compound suitable for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system is used for the separation and quantification of the derivatized sterols.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically employed for separation.
-
Quantification: The concentration of each sterol is determined by comparing its peak area to that of an internal standard and a calibration curve generated from pure standards.
Visualization of Key Pathways and Workflows
Metabolic Pathway of β-Sitosterol to this compound
The conversion of β-sitosterol to this compound is a multi-step process mediated by gut microbiota. The following diagram illustrates this key metabolic pathway.
Experimental Workflow for Fecal Sterol Analysis
The following diagram outlines the logical steps involved in the laboratory analysis of fecal sterols.
Conclusion
This compound is a robust and specific biomarker for dietary inputs from plant-based sources. Its validation is supported by quantitative data from controlled dietary studies demonstrating elevated fecal concentrations in individuals consuming vegetarian or plant-rich diets. The clear distinction from cholesterol-derived biomarkers like coprostanol allows for the effective differentiation of dietary patterns. The standardized analytical methods, primarily GC-MS, provide reliable and reproducible quantification. For researchers in nutrition, clinical science, and drug development, this compound serves as a valuable tool for objectively assessing adherence to plant-based diets and understanding the metabolic impact of such dietary interventions.
A Comparative Analysis of the Biological Effects of Stigmastanol and Cholesterol
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of stigmastanol, a plant-derived stanol, and cholesterol, the principal sterol in animal tissues. While structurally similar, these molecules exhibit significant differences in their intestinal absorption, impact on lipid metabolism, and interaction with cellular membranes. This analysis is supported by experimental data to inform research and therapeutic development.
Intestinal Absorption and Bioavailability
The most significant difference between this compound and cholesterol lies in their intestinal absorption. Cholesterol is readily absorbed by the human body, whereas this compound is very poorly absorbed.
This compound and other plant stanols competitively inhibit the absorption of both dietary and biliary cholesterol in the intestine.[1][2] This competition occurs at the level of incorporation into mixed micelles and uptake by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for sterol absorption located in the apical membrane of intestinal cells.[3][4] Because this compound is a poor substrate for the intracellular esterification enzyme Acyl-CoA: cholesterol acyltransferase 2 (ACAT2), it is efficiently secreted back into the intestinal lumen.[3]
| Sterol | Average Intestinal Absorption Rate (%) | Key Mechanism of Action |
| Cholesterol | 33% - 60%[3][5] | Efficient uptake via NPC1L1 transporter and esterification. |
| This compound/Sitostanol | < 5%[3] | Competes with cholesterol for micellarization and NPC1L1 binding; poorly absorbed.[1][2] |
Experimental Protocol 1: Intestinal Perfusion in Human Subjects
This protocol is designed to directly measure the absorption of different sterols in a defined segment of the human intestine.
-
Subjects: Healthy human volunteers.
-
Apparatus: A multi-lumen perfusion tube is introduced into the upper jejunum.
-
Perfusion Solution: A micellar solution is prepared containing a known concentration of the test sterols (e.g., cholesterol and this compound) and a non-absorbable marker (e.g., sitostanol or a radio-labeled marker).
-
Procedure:
-
The perfusion solution is infused at a constant rate through a proximal port of the tube.
-
Samples of the intestinal contents are collected from a distal port after an equilibration period.
-
The concentrations of the sterols and the non-absorbable marker are measured in the initial solution and the collected samples.
-
-
Data Analysis: The absorption of each sterol is calculated based on the change in its concentration relative to the non-absorbable marker. This method was used to determine that cholesterol absorption is significantly higher than that of various plant sterols.[5]
Effects on Lipid Metabolism and Atherosclerosis
The poor absorption of this compound is the primary mechanism behind its well-documented cholesterol-lowering effects, which can indirectly support cardiovascular health.
Plasma Lipids: Daily consumption of plant stanols, including this compound, has been shown to reduce serum total and LDL cholesterol levels.[1] Multiple meta-analyses of clinical trials have demonstrated that a daily intake of 2-3 grams of plant stanols can lower LDL cholesterol by 7-12%.[2] This effect is primarily due to the reduced absorption of intestinal cholesterol, which leads to an upregulation of LDL receptors in the liver to pull more cholesterol from the circulation. This compound generally does not have a significant effect on HDL cholesterol or triglyceride levels.[[“]][[“]]
Hepatic Cholesterol Synthesis: By inhibiting cholesterol absorption, this compound can also influence cholesterol synthesis in the liver. Some studies in animal models suggest that this compound can suppress the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][9]
Atherosclerosis: By lowering LDL cholesterol, a primary risk factor for atherosclerosis, this compound is considered beneficial for arterial health.[1][10] However, direct evidence showing that this compound supplementation alone reduces cardiovascular events like heart attacks is limited.[10] It is important to note that in the rare genetic condition of sitosterolemia, where plant sterols accumulate to high levels, they are associated with cardiac fibrosis, suggesting that elevated phytosterol concentrations could be an independent risk factor for cardiovascular disease, distinct from cholesterol-driven atherosclerosis.[11]
| Parameter | Effect of Cholesterol (in excess) | Effect of this compound Supplementation |
| Total Cholesterol | Increases | Decreases |
| LDL Cholesterol | Increases | Decreases by 7-12%[2] |
| HDL Cholesterol | Variable | No significant change[[“]][[“]] |
| Hepatic HMG-CoA Reductase | Decreased (feedback inhibition) | Decreased[8][9] |
| Atherosclerosis Risk | Increases | Decreased (indirectly)[1][10] |
Experimental Protocol 2: Animal Feeding Study for Atherosclerosis
This protocol outlines a typical animal study to assess the impact of sterols on lipid levels and plaque formation.
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet Groups (14 weeks):
-
Control Group: Standard chow.
-
Atherogenic Diet Group: High-fat, high-cholesterol (e.g., 0.5%) diet.
-
Treatment Group: Atherogenic diet supplemented with a defined concentration of this compound (e.g., 1.5 g/kg).
-
-
Procedure:
-
Mice are fed their respective diets for a specified period (e.g., 14 weeks).
-
Blood samples are collected periodically to measure plasma lipid profiles (Total Cholesterol, LDL, HDL).
-
At the end of the study, mice are euthanized, and the aortas are harvested.
-
-
Data Analysis:
-
Lipid Analysis: Plasma lipid levels are compared between groups.
-
Plaque Quantification: The aorta is stained with Oil Red O to visualize atherosclerotic lesions. The total plaque area is quantified using image analysis software.[12]
-
Gene Expression: Aortic or liver tissue can be analyzed via Western blot or RT-PCR to measure the expression of proteins involved in cholesterol transport (e.g., ABCA1, ABCG1, CD36).[12]
-
Caption: Workflow for an animal study comparing diets.
Interaction with Cell Membranes
Both cholesterol and this compound integrate into phospholipid bilayers, but their distinct structures lead to different effects on membrane properties. Both molecules are largely located in the hydrocarbon region of the membrane, where they restrict the movement of fatty acyl chains, leading to a "condensing" or "ordering" effect.[13]
However, cholesterol is generally more effective at ordering the membrane than plant sterols.[14][15] The presence of an ethyl group on the side chain of this compound (and its precursor, sitosterol) is thought to reduce its ordering capability compared to the sleeker cholesterol molecule.[15] The order of efficacy in condensing membranes is typically: Cholesterol > Sitosterol > Stigmasterol.[14]
| Membrane Property | Cholesterol | This compound/Sitosterol |
| Location in Bilayer | Buried in hydrocarbon core[13] | Buried in hydrocarbon core[13] |
| Effect on Acyl Chains | High ordering/condensing effect[13][14] | Moderate ordering/condensing effect[14][15][16] |
| Membrane Fluidity | Decreases (in fluid phase) | Decreases, but less effectively than cholesterol[15][16] |
Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol uses NMR to study how different sterols affect the physical properties of model membranes.
-
Model Membranes: Synthetic phospholipid vesicles (e.g., composed of POPC or DOPC) are prepared. Specific lipids can be deuterated (containing ²H) at the headgroup or acyl chains.
-
Sample Preparation: Cholesterol or this compound is incorporated into the model membranes at various molar concentrations (e.g., up to 50 mol%).
-
Instrumentation: ²H-NMR and ³¹P-NMR spectroscopy.
-
Procedure:
-
²H-NMR is used to monitor the motion and order of the deuterated lipid segments (headgroups or acyl chains). A greater "quadrupolar splitting" in the spectrum corresponds to a higher degree of order.
-
³¹P-NMR is used to assess the conformation and dynamics of the phospholipid headgroups.
-
-
Data Analysis: By comparing the NMR spectra of pure lipid bilayers to those containing cholesterol or this compound, researchers can quantify the specific effects of each sterol on membrane structure and fluidity. Such studies have shown that both sterols restrict the motion of fatty acyl chains while having little effect on phospholipid headgroups.[13]
Caption: this compound's inhibition of cholesterol absorption.
Conclusion
This compound and cholesterol, despite their structural similarities, exert markedly different biological effects. This compound's primary role is that of a cholesterol-lowering agent, acting by competitively inhibiting cholesterol absorption in the intestine. This leads to reduced plasma LDL levels, a beneficial outcome for cardiovascular health. In contrast, cholesterol is an essential structural component of animal cell membranes and a precursor for vital molecules, but its efficient absorption can contribute to hypercholesterolemia and atherosclerosis when in excess. While both sterols order cell membranes, cholesterol performs this function more efficiently.
For researchers and drug development professionals, understanding these differences is crucial. This compound's mechanism of action provides a clear basis for its use in functional foods and nutraceuticals aimed at managing cholesterol levels. Further research can explore the nuanced effects of different plant stanols on cellular processes and their potential as adjunct therapies in cardiovascular disease prevention.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Stigmasterol accumulation causes cardiac injury and promotes mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of this compound and stigmastanyl-phosphorylcholine, two plasma cholesterol lowering substances, on synthetic phospholipid membranes. A 2H- and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative calorimetric and spectroscopic study of the effects of cholesterol and of the plant sterols β-sitosterol and stigmasterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stigmastanol Analysis: Assessing the Accuracy and Precision of a Novel LC-MS/MS Method
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of stigmastanol, a saturated plant sterol, is crucial for studies related to cholesterol absorption and metabolism. This guide provides an objective comparison of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The performance of each method is evaluated based on experimental data for accuracy, precision, and other key validation parameters.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of the compared methods based on reported data for phytosterol analysis.
| Parameter | LC-MS/MS | GC-MS | HPLC-ELSD |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range[1] | ~0.01 - 0.12 mg/100 g[2] | 2 µg/mL[3] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | ~0.04 - 0.40 mg/100 g[2] | 5 µg/mL[3] |
| Accuracy (Recovery) | High | 88% - 117%[4] | 97% - 103%[3] |
| Precision (%RSD) | Intra-day and Inter-day <15%[4] | Repeatability <3%, Reproducibility <4%[2][5] | Intra-day and Inter-day <3%[3] |
| Linearity (R²) | >0.99[1] | >0.995[6] | Not explicitly stated |
| Selectivity | Very High (based on precursor/product ion transitions)[4] | High (based on retention time and mass spectrum)[7] | Moderate (potential for co-elution) |
| Derivatization Required | No[8][9] | Yes (e.g., silylation)[4][10] | No |
| Analysis Time | Fast (< 10 minutes)[4] | Moderate | ~12 minutes[3] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS/MS, GC-MS, and HPLC-ELSD are outlined below. These protocols are based on established methods for phytosterol analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity without the need for derivatization.
a) Sample Preparation:
-
Saponification: Samples are hydrolyzed with an ethanolic potassium hydroxide solution to release esterified this compound.[4]
-
Extraction: The unsaponifiable fraction containing this compound is extracted using a non-polar solvent such as hexane.[8][9]
-
Solvent Evaporation and Reconstitution: The hexane extract is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
b) Instrumental Analysis:
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is commonly employed for separation.[8][9]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for ionizing this compound.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a widely used technique for sterol analysis, though it typically requires derivatization.
a) Sample Preparation:
-
Saponification: Similar to the LC-MS/MS method, samples undergo alkaline hydrolysis.[4][10]
-
Extraction: The unsaponifiable fraction is extracted with a suitable solvent like toluene.[6]
-
Derivatization: To increase volatility, free sterols are derivatized to form trimethylsilyl (TMS) ethers using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide.[4][10]
b) Instrumental Analysis:
-
Gas Chromatography: A capillary column with a non-polar stationary phase is used for separation.[12]
-
Ionization: Electron Impact (EI) ionization is a common method for GC-MS analysis of phytosterols.[13]
-
Mass Spectrometry: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[14]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for routine analysis and quality control.
a) Sample Preparation:
-
Extraction: this compound and other sterols are extracted from the sample matrix using a solvent like methanol.[3]
-
Filtration: The extract is filtered prior to injection into the HPLC system.
b) Instrumental Analysis:
-
Chromatography: Separation is typically achieved on a C8 or C18 column with a mobile phase such as methanol and water.[3]
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used for the detection of this compound, which lacks a strong UV chromophore.[15]
Visualizations
The following diagrams illustrate the experimental workflow of the new LC-MS/MS method and a logical comparison of the analytical techniques.
References
- 1. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Performance evaluation of different capillary columns for stigmastanol separation.
For researchers, scientists, and drug development professionals engaged in the analysis of stigmastanol and related sterols, the choice of a gas chromatography (GC) capillary column is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of different capillary columns for this compound separation, supported by experimental data and detailed methodologies. The selection of an appropriate capillary column is paramount for achieving optimal separation of this compound from other structurally similar sterols and stanols. The polarity of the stationary phase is a key determinant of the elution order and resolution of these compounds. This guide explores the performance of three distinct types of capillary columns: low-polarity, mid-polarity, and polar stationary phases.
Performance Evaluation of Capillary Columns
| Stationary Phase Type | Representative Columns | Key Characteristics | Performance for this compound Separation |
| Low-Polarity | DB-5ms, HP-5ms, Rxi-5Sil MS (5% Phenyl - 95% Dimethylpolysiloxane) | General-purpose columns, low bleed, thermally stable, separates primarily by boiling point.[1][2][3] | Provides good baseline separation for many common sterols and stanols.[4] The elution order generally follows the boiling points of the compounds.[5][6] |
| Mid-Polarity | DB-35ms (35% Phenyl - 65% Dimethylpolysiloxane) | Offers different selectivity compared to low-polarity columns, particularly useful for complex samples.[7][8] Can be used for confirmatory analysis.[7] | May be necessary for samples high in Δ7-sterols to achieve better resolution.[4] Can be combined with a low-polarity column for enhanced separation of complex mixtures of phytosterol oxidation products. |
| Polar | Supelcowax 10 (Polyethylene Glycol - PEG) | Unique separation mechanism based on hydrogen bonding and acid-base interactions.[9] Retains unsaturated sterols longer than saturated sterols. | Offers an alternative elution order compared to non-polar columns, which can be advantageous for separating specific stanol/sterol pairs. Less thermally stable than polysiloxane-based columns.[9] |
Experimental Protocols
Accurate and reproducible this compound analysis requires meticulous attention to the experimental methodology. Below are representative protocols for sample preparation and GC-MS analysis, synthesized from common practices in sterol research.
Sample Preparation: Saponification and Derivatization
To analyze total this compound (both free and esterified forms), a saponification step is necessary to hydrolyze the stanol esters. Following saponification, a derivatization step is performed to increase the volatility and thermal stability of the sterols, typically by converting them to their trimethylsilyl (TMS) ethers.
-
Saponification : An internal standard (e.g., 5α-cholestane) is added to the sample. The sample is then refluxed with an ethanolic potassium hydroxide solution to hydrolyze the stanol esters.
-
Extraction : The unsaponifiable matter, containing the free sterols and stanols, is extracted from the cooled mixture using an organic solvent such as n-hexane.
-
Derivatization : The solvent from the extraction step is evaporated, and the residue is derivatized to form TMS ethers. This is commonly achieved by reacting the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically heated to 60-70°C for about an hour.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are representative GC-MS conditions for the analysis of this compound and other sterols on a low-polarity column. These conditions may need to be optimized depending on the specific instrument and sample matrix.
-
GC System : Agilent 6890 Gas Chromatograph (or equivalent)
-
Mass Spectrometer : Agilent 5975 Mass Selective Detector (or equivalent)
-
Column : HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature : 280°C
-
Injection Mode : Splitless
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes[10]
-
-
Carrier Gas : Helium
-
MS Ionization Mode : Electron Ionization (EI) at 70 eV
-
Mass Range : m/z 50-650
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Factors influencing this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. restek.com [restek.com]
- 4. aocs.org [aocs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. agilent.com [agilent.com]
- 8. postnova.com [postnova.com]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
Stigmastanol Metabolism: A Comparative Analysis Across Different Organisms
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative metabolic profiling of stigmastanol, detailing its metabolic pathways and analytical methodologies in mammals, plants, and microorganisms.
This compound, a saturated phytostanol, and its unsaturated counterpart, stigmasterol, are key components of plant cell membranes and play crucial roles in various biological processes. Their metabolism varies significantly across different organisms, influencing everything from membrane fluidity in plants to cholesterol absorption in mammals. Understanding these metabolic differences is critical for researchers in fields ranging from plant biology to drug development. This guide provides a comparative overview of this compound and stigmasterol metabolism, supported by experimental data and detailed protocols.
Comparative Metabolic Profiling Data
The metabolic fate of this compound and related phytosterols differs significantly between mammals, plants, and microorganisms. The following tables summarize the key metabolic products and pathways identified in these organisms.
Table 1: Key Metabolites of this compound and Stigmasterol in Different Organisms
| Organism Type | Precursor | Key Metabolites | Metabolic Pathway | Reference(s) |
| Mammals | Stigmasterol | This compound, Ethylcoprostanol, Ethylcoprostanone | Intestinal microbial reduction and oxidation | [1] |
| β-Sitosterol | This compound (via hydrogenation) | Intestinal microbial metabolism | [2] | |
| Plants | β-Sitosterol | Stigmasterol | C-22 desaturation | [3][4][5] |
| Stigmasterol | This compound (in some species) | Reduction | [2] | |
| Cycloartenol | Campesterol, Sitosterol, Stigmasterol | Multi-step enzymatic synthesis | [4][6] | |
| Microorganisms | Stigmasterol | 1,4-diene-3-one intermediate, 25-hydroxy-SDO | Oxygenase-independent degradation | [7] |
| (e.g., Sterolibacterium denitrificans) |
Table 2: Quantitative Analysis of Stigmasterol and Related Phytosterols in Various Samples
| Sample Type | Compound | Concentration Range | Analytical Method | Reference(s) |
| Edible Oils (e.g., Corn Oil) | β-Sitosterol | Up to 4.35 ± 0.03 mg/g | LC-MS/MS | [8][9] |
| Edible Oils (e.g., Canola Oil) | Campesterol | Up to 1.84 ± 0.01 mg/g | LC-MS/MS | [8][9] |
| Plant Leaf Powder | β-Sitosterol, Campesterol, Stigmasterol | 10 ng/mL - 2000 ng/mL (correlation range) | LC-MS/MS | [10] |
| Water Samples (Fecal Pollution) | This compound | <0.1 - 13,470 ng/L | GC-MS | [11] |
| Coprostanol | <0.1 - 3,770 ng/L | GC-MS | [11] |
Experimental Protocols
Accurate metabolic profiling of this compound relies on robust and validated experimental methodologies. Below are detailed protocols for the extraction, separation, and detection of this compound and related sterols from various biological matrices.
Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)[11]
This protocol is widely used for the detection of fecal pollution in water by analyzing fecal sterols like this compound and coprostanol.[11]
1. Sample Collection and Preservation:
-
Collect 1-4 L water samples in pre-cleaned amber glass bottles.
-
Transport samples on ice (4°C) and process within 24 hours. For longer storage, freeze at -20°C.[11]
2. Lipid Extraction:
-
Filter the water sample through a glass fiber filter (0.7 µm nominal pore size).
-
Extract the lipids from the filter using a mixture of dichloromethane (DCM) and methanol (MeOH).[12]
3. Saponification:
-
To the extracted lipid fraction, add 2 M KOH in methanol.
-
Heat the mixture at 80°C for 2 hours to hydrolyze esterified sterols.[11]
-
After cooling, add deionized water and extract the neutral lipid fraction (containing free sterols) three times with n-hexane.
-
Dry the combined hexane extracts over anhydrous sodium sulfate and evaporate to near dryness under a stream of nitrogen.[11]
4. Derivatization:
-
To enhance volatility for GC-MS analysis, derivatize the free sterols to form trimethylsilyl (TMS) ethers.[12] A common reagent is a mixture of pyridine and BSTFA with 1% TMCS, heated at 60°C for 1 hour.[13]
5. GC-MS Analysis:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Injector: Splitless mode at 280-300°C.[11]
-
Oven Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C (hold 15-20 min).[11]
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound-TMS (e.g., m/z 486, 471, 381, 357).[11]
Protocol 2: Analysis of Phytosterols in Plant Material by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][9][10]
This method allows for the simultaneous quantification of multiple phytosterols without the need for derivatization.[8][9]
1. Sample Preparation (Saponification and Extraction):
-
Saponify the plant material (e.g., dried leaf powder) in ethanolic potassium hydroxide.[10][14]
-
Neutralize the solution with an acid (e.g., acetic acid).[14]
-
Perform a liquid-liquid extraction with hexane to isolate the phytosterols.[8][9][14]
-
Evaporate the hexane extract to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
2. LC-MS/MS Analysis:
-
Column: A C8 or C18 reversed-phase column is commonly used.[10][15]
-
Mobile Phase: Isocratic elution with methanol is often effective.[10]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally preferred for these relatively nonpolar compounds.[14][16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][17] Specific precursor-product ion transitions are monitored for each target phytosterol.
Signaling Pathways and Biological Roles
Stigmasterol, the precursor to this compound in many pathways, has been shown to influence various signaling pathways, particularly in mammalian cells, with significant implications for cancer research and other therapeutic areas.
In gastric cancer cells, stigmasterol has been found to simultaneously induce apoptosis (programmed cell death) and protective autophagy by inhibiting the Akt/mTOR signaling pathway.[18] This dual effect highlights its potential as an anticancer agent.[18][19] Furthermore, stigmasterol has been shown to affect the JAK/STAT and MAPK signaling pathways in ovarian cancer and osteoporosis, respectively.[19][20] In cholangiocarcinoma, it can disrupt angiogenesis by down-regulating TNF-α and VEGFR-2 signaling.[19]
Visualizations
To better illustrate the complex processes involved in this compound metabolism and analysis, the following diagrams have been generated.
Caption: Biosynthetic pathway of stigmasterol from β-sitosterol in plants.
Caption: Stigmasterol inhibits the Akt/mTOR pathway, leading to apoptosis and autophagy.
Caption: Experimental workflow for this compound analysis using GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial stigmasterol degradation involving radical flavin delta-24 desaturase and molybdenum-dependent C26 hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aocs.org [aocs.org]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. harvest.usask.ca [harvest.usask.ca]
- 17. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stigmasterol mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Stigmastanol: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like stigmastanol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This includes wearing personal protective equipment (PPE) such as gloves, and eye protection.[1][2] Ensure adequate ventilation in the handling area to avoid dust formation and inhalation.[1][3] In case of a spill, the material should be carefully scooped or swept up, avoiding dust generation, and placed into a suitable, sealed container for disposal.[1][4]
Core Disposal Protocol
The fundamental principle governing the disposal of this compound is adherence to all applicable local, regional, national, and international regulations.[5] Chemical waste disposal is a highly regulated field, and procedures can vary significantly based on jurisdiction. Therefore, the primary step is to consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[4] These experts can provide specific guidance tailored to your location and the nature of the waste.
General Disposal Steps:
-
Characterization of Waste: Identify the waste stream containing this compound. Determine if it is pure this compound, a solution, or mixed with other chemicals. This information is crucial for proper classification and disposal.
-
Consult Institutional and Local Guidelines: Contact your organization's EHS department to understand the specific protocols for chemical waste disposal. They will provide information on waste segregation, containerization, and labeling requirements.
-
Engage a Licensed Disposal Service: Arrange for the collection and disposal of the this compound waste through a professional and licensed waste disposal service.[4][6] This ensures that the waste is managed in an environmentally sound and compliant manner.
-
Packaging and Labeling: Package the this compound waste in a suitable, closed container as advised by your EHS office or the disposal company.[1][5] The container must be clearly and accurately labeled with its contents.
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of in household garbage or discharged into the sewage system.[7]
Quantitative Data Summary
For the purpose of disposal, quantitative data primarily relates to the physical and chemical properties of this compound that may be required by waste disposal services.
| Property | Value | Reference |
| CAS Number | 83-45-4 | [3] |
| Physical State | Solid | [2] |
| Water Hazard Class | Class 1 (Slightly hazardous for water) | [7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken for the proper disposal of this compound.
References
Personal protective equipment for handling STIGMASTANOL
Essential Safety and Handling Guide for STIGMASTANOL
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for this compound (CAS No: 83-45-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Core Safety Information
This compound is a chemical compound that requires careful handling to prevent adverse health effects. Based on available safety data sheets, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Quantitative Safety Data
| Parameter | Value | Source |
| Physical State | Solid | [1] |
| Flammability | Product is not flammable. | [1] |
| Explosion Hazard | Product does not present an explosion hazard. | [1] |
| Water Hazard Class | Class 1 (Self-assessment): Slightly hazardous for water. | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the compound, especially when in solution.[3] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Nitrile offers good chemical resistance.[3] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A respiratory filter device is recommended for brief exposure or low pollution. | Minimizes inhalation exposure.[2][3] |
PPE Donning and Doffing Protocol
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Ensure good ventilation and exhaustion at the workplace.[1]
-
Dust Control: Handle in a way that minimizes dust generation ("Thorough dedusting").[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, following the specific temperature guidelines on the product insert, which may be as low as -20°C for long-term storage.[1][4]
Disposal Plan
This compound should not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Professional Disposal: Dispose of the waste through a licensed professional waste disposal service.[5]
-
Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]
Waste Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of this compound waste.
First Aid Measures
Immediate action is required in case of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist.[1] |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[1] |
| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. |
| Ingestion | Immediately call a doctor.[1] |
Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]
First Aid Decision Pathway
Caption: Decision-making process for first aid response to this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
